molecular formula C19H20N4 B1672168 Iqdma CAS No. 401463-02-3

Iqdma

Número de catálogo: B1672168
Número CAS: 401463-02-3
Peso molecular: 304.4 g/mol
Clave InChI: UROLFQZUYMCOHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

IQDMA is an inhibitor of the transcription factor STAT5.

Propiedades

Número CAS

401463-02-3

Fórmula molecular

C19H20N4

Peso molecular

304.4 g/mol

Nombre IUPAC

N-(11H-indolo[3,2-c]quinolin-6-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C19H20N4/c1-23(2)12-11-20-19-17-13-7-3-5-9-15(13)21-18(17)14-8-4-6-10-16(14)22-19/h3-10,21H,11-12H2,1-2H3,(H,20,22)

Clave InChI

UROLFQZUYMCOHV-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=NC2=CC=CC=C2C3=C1C4=CC=CC=C4N3

SMILES canónico

CN(C)CCNC1=NC2=CC=CC=C2C3=C1C4=CC=CC=C4N3

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

IQDMA cpd
N'-(11H-indolo(3,2-c)quinolin-6-yl)-N,N-dimethylethane-1,2-diamine

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of Action of IQDMA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (IQDMA) is a synthetic indoloquinoline derivative demonstrating significant potential as an antineoplastic agent.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects, with a primary focus on its role as a potent inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. Through the detailed presentation of its multifaceted interactions with various cellular signaling cascades, this document aims to provide a comprehensive resource for researchers and professionals in the field of drug development.

Primary Mechanism of Action: Inhibition of the STAT5 Signaling Pathway

This compound's principal mechanism of action is the inhibition of STAT5, a key protein involved in cytokine and growth factor signaling that plays a crucial role in cell differentiation, proliferation, and apoptosis.[1] In various cancer cell lines, particularly in myeloid leukemia where STAT5 is often constitutively active, this compound has been shown to suppress STAT5 activation effectively.[1]

Direct Inhibition of STAT5 Phosphorylation

This compound acts as a cell-permeable inhibitor of STAT5, with a reported half-maximal inhibitory concentration (IC50) of 8 μM. The compound has been observed to inhibit the constitutive activation of STAT5 in a dose- and time-dependent manner in human leukemia (HL-60) cells.[1]

Targeting Upstream Kinases

This compound's inhibitory effect on STAT5 is not solely direct but also involves the suppression of upstream activators. In K562 leukemia cells, treatment with this compound led to the inhibition of phosphorylation of several key kinases, including Epidermal Growth Factor Receptor (EGFR), Src, Bcr-Abl, and Janus-activated kinase 2 (JAK2). Notably, this compound also induced the degradation of the JAK2 protein. In HL-60 cells, the activation of Src and interleukin-6 (IL-6), both implicated in STAT5 activation, was also inhibited by this compound.

A recent study in a cutaneous T-cell lymphoma (CTCL) model has further elucidated this mechanism by identifying p21-activated kinase (PAK) as a target of this compound. PAK is a nuclear transporter for phosphorylated STAT5 (p-STAT5). By inhibiting PAK, this compound induces a compartmental shift of p-STAT5 from the nucleus to the cytoplasm, thereby preventing its transcriptional activity.

Downstream Effects and Cellular Consequences

The inhibition of the STAT5 signaling pathway by this compound triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Induction of Apoptosis

This compound promotes apoptosis through the modulation of Bcl-2 family proteins. It has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-X(L). In K562 cells, this compound also downregulated the expression of myeloid cell leukemia-1 (Mcl-1). This shift in the balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c and the subsequent activation of caspases.

Cell Cycle Arrest

This compound has been demonstrated to induce cell cycle arrest at the G2/M phase. This is associated with a significant decrease in the protein expression of key cell cycle regulators, including cyclin A, cyclin B, and cyclin-dependent kinase 1 (Cdk1). Furthermore, in K562 cells, this compound upregulated the expression of the cyclin-dependent kinase inhibitors p21 and p27, further contributing to cell cycle arrest.

Inhibition of Angiogenesis

This compound has been shown to downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis. This suggests that this compound may also exert its antitumor effects by inhibiting the formation of new blood vessels that supply tumors.

Involvement of Other Signaling Pathways: JNK/p38 MAPK Activation

In human lung adenocarcinoma A549 cells, this compound's induction of G2/M phase arrest and apoptosis is mediated through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. The use of JNK and p38 MAPK inhibitors was shown to suppress the apoptotic and cell cycle arrest effects of this compound in these cells.

Quantitative Data Summary

ParameterValueCell Line/ModelReference
IC50 (STAT5 inhibition) 8 µMNot specified
Tumor Volume Reduction 90.7%Murine T-cell lymphoma model
Tumor Cell Infiltration Decrease 29.8%Murine T-cell lymphoma model
Ki67+ Cells Reduction 25.3%Murine T-cell lymphoma model
Total STAT5 Reduction 40.0%Murine T-cell lymphoma model
Total STAT3 Reduction 45.6%Murine T-cell lymphoma model

Signaling Pathway Diagrams

IQDMA_STAT5_Inhibition cluster_upstream Upstream Activators cluster_core Core Inhibition by this compound cluster_downstream Downstream Effects Growth Factors/Cytokines Growth Factors/Cytokines EGFR EGFR Growth Factors/Cytokines->EGFR JAK2 JAK2 Growth Factors/Cytokines->JAK2 STAT5 STAT5 EGFR->STAT5 Src Src Src->STAT5 JAK2->STAT5 Bcr-Abl Bcr-Abl Bcr-Abl->STAT5 p-STAT5 (Cytoplasm) p-STAT5 (Cytoplasm) STAT5->p-STAT5 (Cytoplasm) Phosphorylation p-STAT5 (Nucleus) p-STAT5 (Nucleus) p-STAT5 (Cytoplasm)->p-STAT5 (Nucleus) Nuclear Translocation Gene Transcription Gene Transcription p-STAT5 (Nucleus)->Gene Transcription This compound This compound This compound->EGFR This compound->Src This compound->JAK2 This compound->JAK2 degradation This compound->Bcr-Abl This compound->STAT5 PAK PAK This compound->PAK PAK->p-STAT5 (Cytoplasm) facilitates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Apoptosis Apoptosis Gene Transcription->Apoptosis

Figure 1: this compound's inhibitory action on the STAT5 signaling pathway.

IQDMA_Apoptosis_CellCycle cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest (G2/M) This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Bcl-X(L) Bcl-X(L) This compound->Bcl-X(L) Downregulates Mcl-1 Mcl-1 This compound->Mcl-1 Downregulates Cyclin A Cyclin A This compound->Cyclin A Downregulates Cyclin B Cyclin B This compound->Cyclin B Downregulates Cdk1 Cdk1 This compound->Cdk1 Downregulates p21 p21 This compound->p21 Upregulates p27 p27 This compound->p27 Upregulates Cytochrome c release Cytochrome c release Bax->Cytochrome c release Bcl-2->Cytochrome c release Bcl-X(L)->Cytochrome c release Mcl-1->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis G2/M Arrest G2/M Arrest Cyclin A->G2/M Arrest Cyclin B->G2/M Arrest Cdk1->G2/M Arrest p21->G2/M Arrest p27->G2/M Arrest

Figure 2: Downstream effects of this compound on apoptosis and cell cycle.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human promyelocytic leukemia (HL-60), chronic myelogenous leukemia (K562), and lung adenocarcinoma (A549) cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium for experiments.

Western Blot Analysis for Protein Expression and Phosphorylation
  • Cell Lysis: Treated and untreated cells are harvested, washed with PBS, and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for the proteins of interest (e.g., STAT5, p-STAT5, JAK2, Bcl-2, Cyclin B, etc.) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

In Vivo Tumor Model
  • Animal Model: A suitable animal model, such as C57BL/6 mice for an intradermal T-cell lymphoma model, is used.

  • Tumor Cell Implantation: A suspension of tumor cells (e.g., EL4 murine T-cell lymphoma cells) is injected intradermally into the mice.

  • Treatment Regimen: Once tumors are established, mice are treated with this compound (e.g., 10 mg/kg daily via intraperitoneal injection) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Immunohistochemistry: At the end of the study, tumors are excised, fixed, and embedded in paraffin. Sections are then stained with antibodies against markers of interest (e.g., Ki67, STAT5) to assess cell proliferation and protein expression within the tumor microenvironment.

Conclusion

This compound is a promising antitumor agent with a well-defined mechanism of action centered on the inhibition of the STAT5 signaling pathway. Its ability to target STAT5 both directly and through the suppression of upstream kinases, coupled with its induction of apoptosis and cell cycle arrest, underscores its therapeutic potential. The elucidation of its inhibitory effect on the nuclear translocation of p-STAT5 via PAK kinase provides a more nuanced understanding of its molecular interactions. Further preclinical and clinical investigations are warranted to fully evaluate the efficacy and safety of this compound in various cancer contexts.

References

The Ascendancy of Indoloquinolines: A Technical Guide to Their Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led scientists down many intricate molecular pathways. Among the most promising of these are the indoloquinoline derivatives, a class of heterocyclic compounds that have demonstrated a remarkable breadth of biological activity. This technical guide provides an in-depth exploration of the discovery and development of these multifaceted molecules, from their natural origins to their synthetic evolution and preclinical evaluation. We delve into the core mechanisms of action, present key quantitative data for comparative analysis, and provide detailed experimental protocols to aid in the ongoing research and development of this important class of compounds.

From Traditional Medicine to Targeted Therapy: A Brief History

The story of indoloquinolines begins in the heart of West and Central Africa, where for centuries, traditional medicine has utilized extracts of the plant Cryptolepis sanguinolenta to treat a variety of ailments, including malaria, fevers, and infections.[1] Scientific investigation into these traditional remedies led to the isolation of the primary bioactive alkaloids, including cryptolepine, neocryptolepine, and isocryptolepine.[1] These naturally occurring indoloquinolines possess a rigid, tetracyclic ring system, a structural feature that has proven to be a fertile scaffold for synthetic modification and the development of a diverse library of derivatives with enhanced and often targeted biological activities.

Synthetic Strategies: Building upon Nature's Blueprint

The inherent biological activity of natural indoloquinolines has spurred the development of numerous synthetic strategies aimed at accessing the core scaffold and introducing diverse functionalities. These methods can be broadly categorized, with each offering unique advantages in terms of efficiency, regioselectivity, and the ability to generate structural analogs. A common approach involves the construction of the quinoline (B57606) ring onto a pre-existing indole (B1671886) core, or vice versa. More recent advancements have focused on cascade reactions and palladium-catalyzed cross-coupling strategies to assemble the tetracyclic system in a more convergent and atom-economical fashion.

A Spectrum of Biological Activity: The Therapeutic Potential of Indoloquinoline Derivatives

Indoloquinoline derivatives have exhibited a wide array of pharmacological effects, positioning them as promising candidates for the treatment of various diseases. Their most extensively studied application is in oncology, where they have demonstrated potent cytotoxic activity against a range of cancer cell lines. Beyond cancer, these compounds have shown significant promise as antimalarial, antibacterial, antifungal, and anti-inflammatory agents.

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the therapeutic potential of various indoloquinoline derivatives, the following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of Indoloquinoline Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Neocryptolepine Analog 3MDA-MB-453 (Breast Cancer)0.50[2]
5H-indolo[2,3-b]quinoline derivativesVarious Human Cancer Cell Lines0.6 - 1.4[3]
Indole-based mTOR inhibitor (HA-2l)MDA-MB231 (Breast Cancer)0.610 - 0.780[4]
Indole-based mTOR inhibitor (HA-2g)HCT-116 (Colon Cancer)0.610 - 0.780
Indole-based mTOR inhibitor (HA-3d)MDA-MB231, HCT-1160.610 - 0.780
Pyrazolo[4,3-f]quinoline (1M)Various (ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3)< 8
Pyrazolo[4,3-f]quinoline (2E)Various (ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3)< 8
Pyrazolo[4,3-f]quinoline (2P)Various (ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3)< 8

Table 2: In Vivo Antitumor Activity of Indoloquinoline Derivatives

Compound/DerivativeAnimal ModelTumor TypeDosageTumor Growth Inhibition (%)Reference
APAN (Neocryptolepine analog)Ehrlich Solid Tumor-bearing female miceEhrlich Solid TumorNot SpecifiedSignificant

Table 3: Pharmacokinetic Parameters of a Synthetic Trioxane Antimalarial Compound (97/63) in Rats

ParameterIntravenous (18 mg/kg)Oral (72 mg/kg)
Cmax (ng/mL)1799.99 ± 330.24229.24 ± 64.26
Tmax (h)-1 ± 0.7
AUC0–∞ (ng·h/mL)2025.75 ± 574.31268.97 ± 27.04
t1/2α (h)0.45 ± 0.080.84 ± 0.14
t1/2β (h)10.57 ± 0.1610.61 ± 0.2
Bioavailability (%)-15.66

Data from a study on a synthetic trioxane, not an indoloquinoline, is included to provide an example of pharmacokinetic data presentation.

Unraveling the Mechanism of Action: A Multifaceted Approach

The therapeutic effects of indoloquinoline derivatives stem from their ability to interact with fundamental cellular processes. Two primary mechanisms of action have been extensively investigated: DNA intercalation and the inhibition of topoisomerase II. Furthermore, emerging evidence suggests that these compounds can modulate key signaling pathways involved in cell growth, proliferation, and survival.

DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic structure of the indoloquinoline core allows these molecules to insert themselves between the base pairs of DNA, a process known as intercalation. This physical disruption of the DNA helix can interfere with critical cellular processes such as replication and transcription, ultimately leading to cell death.

In addition to direct DNA binding, many indoloquinoline derivatives are potent inhibitors of topoisomerase II. This essential enzyme is responsible for resolving DNA topological problems during replication and transcription by creating transient double-strand breaks. Indoloquinoline-based inhibitors can stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA strand breaks and the induction of apoptosis.

cluster_0 Mechanism of Action Indoloquinoline Indoloquinoline Derivative DNA DNA Double Helix Indoloquinoline->DNA Intercalation CleavageComplex Topoisomerase II- DNA Cleavage Complex Indoloquinoline->CleavageComplex Stabilization TopoII Topoisomerase II TopoII->CleavageComplex Forms Apoptosis Apoptosis CleavageComplex->Apoptosis Leads to cluster_1 PI3K/Akt/mTOR Signaling Pathway Indoloquinoline Indoloquinoline Derivative PI3K PI3K Indoloquinoline->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation cluster_2 MAPK Signaling Pathway Indoloquinoline Indoloquinoline Derivative Raf Raf Indoloquinoline->Raf Modulates Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription cluster_3 MTT Assay Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Treat Add Indoloquinoline Derivatives Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 AddMTT Add MTT Solution Incubate1->AddMTT Incubate2 Incubate (4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

References

The Impact of Iqdma on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (Iqdma), a novel indoloquinoline derivative, on cell cycle progression in various cancer cell lines. This document synthesizes findings from multiple studies, presenting quantitative data on cell cycle distribution and the modulation of key regulatory proteins. Detailed experimental protocols for the cited research are provided, along with visualizations of the implicated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

The regulation of the cell cycle is a fundamental process that ensures the fidelity of cell division. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, the cell cycle machinery represents a critical target for the development of novel anticancer therapeutics. This compound has emerged as a promising anti-neoplastic agent, demonstrating the ability to induce cell cycle arrest and apoptosis in a variety of cancer cell models. This guide will delve into the specific effects of this compound on cell cycle progression, the underlying molecular mechanisms, and the experimental methodologies used to elucidate these findings.

Quantitative Effects of this compound on Cell Cycle Progression

This compound has been shown to induce cell cycle arrest at different phases depending on the cell line, highlighting its potential for targeted therapeutic strategies. The following tables summarize the quantitative data from key studies on its effects on cell cycle distribution and the expression of critical cell cycle regulatory proteins.

Cell Cycle Distribution Analysis

The effect of this compound on the distribution of cells in different phases of the cell cycle has been quantified using flow cytometry with propidium (B1200493) iodide staining.

Cell LineTreatment% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
K562 ControlData not specifiedData not specifiedData not specified[1]
This compound (Concentration and time dependent)Data not specifiedData not specifiedSignificant increase[1]
HL-60 ControlData not specifiedData not specifiedData not specified[2]
This compound (24h exposure)Data not specifiedSignificant increaseData not specified[2]
A549 ControlData not specifiedData not specifiedData not specified[3]
This compound (Concentration and time dependent)Data not specifiedData not specifiedSignificant increase

Note: Specific numerical data for cell cycle distribution percentages were not available in the abstracts of the referenced papers. The table reflects the reported trends.

Modulation of Cell Cycle Regulatory Proteins

This compound's influence on cell cycle progression is mediated through the altered expression of key regulatory proteins, as determined by Western blotting.

Cell LineProteinEffect of this compound TreatmentReference
K562 p21Upregulation
p27Upregulation
Cyclin D1Downregulation
Cdk1Downregulation
Cdk2Downregulation
HL-60 Cdk1Decreased protein levels
Cdk2Decreased protein levels
Cyclin ADecreased protein levels
Cyclin B1No change
Cyclin D3No change
p21No change
Cyclin D1Downregulation
A549 Cyclin AMarked decrease in protein expression
Cyclin BMarked decrease in protein expression
Cdk1Marked decrease in protein expression

Signaling Pathways Modulated by this compound

This compound exerts its effects on the cell cycle by modulating specific signaling pathways. In A549 human lung adenocarcinoma cells, the JNK/p38 MAPK pathways are crucial for its induction of G2/M arrest. In K562 human leukemia cells, the JNK pathway and the inhibition of JAK2/STAT5 signaling are implicated in its pro-apoptotic and cell cycle arrest activities.

Iqdma_Signaling_A549 This compound This compound JNK JNK Activation This compound->JNK p38 p38 MAPK Activation This compound->p38 Cyclin_CDK_Down Cyclin A, Cyclin B, Cdk1 Downregulation JNK->Cyclin_CDK_Down p38->Cyclin_CDK_Down G2M_Arrest G2/M Phase Arrest Cyclin_CDK_Down->G2M_Arrest

This compound-induced G2/M arrest signaling in A549 cells.

Iqdma_Signaling_K562 This compound This compound JAK2 JAK2 Inhibition This compound->JAK2 JNK_K562 JNK Activation This compound->JNK_K562 STAT5 STAT5 Inhibition JAK2->STAT5 CyclinD1_down Cyclin D1 Downregulation STAT5->CyclinD1_down p21_up p21 Upregulation JNK_K562->p21_up G2M_Arrest_K562 G2/M Phase Arrest p21_up->G2M_Arrest_K562 CyclinD1_down->G2M_Arrest_K562

This compound-induced cell cycle modulation in K562 cells.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture
  • Cell Lines: K562 (human chronic myelogenous leukemia), HL-60 (human promyelocytic leukemia), and A549 (human lung adenocarcinoma) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing DNA content to determine cell cycle distribution.

Cell_Cycle_Analysis_Workflow start Cell Culture with This compound Treatment harvest Harvest Cells (Centrifugation) start->harvest wash Wash with PBS harvest->wash fix Fix with Cold 70% Ethanol (B145695) wash->fix stain Stain with Propidium Iodide (PI) and RNase A fix->stain analyze Flow Cytometry Analysis stain->analyze

Workflow for cell cycle analysis using flow cytometry.
  • Cell Preparation: Plate cells at an appropriate density and treat with varying concentrations of this compound or vehicle control for the desired time periods.

  • Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and add dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~600 nm.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol details the detection of specific cell cycle regulatory proteins.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cyclin A, Cdk1, p21) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Conclusion

The indoloquinoline derivative, this compound, demonstrates significant anti-proliferative effects by inducing cell cycle arrest in various cancer cell lines. Its ability to modulate key cell cycle regulatory proteins through distinct signaling pathways, such as the JNK/p38 MAPK and JAK2/STAT5 pathways, underscores its potential as a multi-targeted anticancer agent. The detailed experimental protocols and pathway diagrams provided in this technical guide offer a foundational resource for further investigation into the therapeutic applications of this compound and the development of novel cell cycle-targeted cancer therapies. Further research is warranted to elucidate the precise quantitative effects of this compound across a broader range of cancer models and to explore its efficacy in in vivo systems.

References

The Molecular Trajectory of Iqdma: An In-depth Guide to its Apoptosis Induction Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iqdma, a novel indoloquinoline derivative, has emerged as a potent anti-neoplastic agent, demonstrating significant efficacy in inducing apoptosis across a range of cancer cell lines. This technical guide delineates the intricate molecular pathways through which this compound exerts its cytotoxic effects, primarily focusing on its influence on key signaling cascades, the Bcl-2 family of proteins, and the ultimate activation of the caspase cascade. Through a comprehensive review of existing literature, this document provides a detailed overview of the JNK/p38 MAPK and STAT5 signaling pathways, which are centrally implicated in this compound-mediated apoptosis. Furthermore, this guide presents quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the signaling pathways to facilitate a deeper understanding of its mechanism of action for researchers and drug development professionals.

Introduction

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells and serves as a primary target for anti-cancer drug development. This compound (N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine) is a synthetic indoloquinoline derivative that has shown promising anti-tumor activities.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound-induced apoptosis, with a focus on the signaling pathways and downstream effector molecules.

Core Signaling Pathways Activated by this compound

This compound triggers apoptosis through distinct but interconnected signaling pathways in various cancer cell types. The two primary pathways identified are the JNK/p38 MAPK pathway and the STAT5 signaling pathway.

JNK/p38 MAPK Signaling Pathway in A549 Lung Adenocarcinoma Cells

In human lung adenocarcinoma A549 cells, this compound induces G2/M phase cell cycle arrest and apoptosis primarily through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[3]

The proposed signaling cascade is as follows:

Iqdma_JNK_p38_Pathway This compound This compound JNK_p38 Activation of JNK & p38 MAPK This compound->JNK_p38 Bax_up ↑ Bax JNK_p38->Bax_up Bcl2_down ↓ Bcl-2, Mcl-1, XIAP, Survivin JNK_p38->Bcl2_down Cyclins_down ↓ Cyclin A, Cyclin B, Cdk1 JNK_p38->Cyclins_down CytoC Cytochrome c release Bax_up->CytoC Bcl2_down->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M_arrest G2/M Arrest Cyclins_down->G2M_arrest

Caption: this compound-induced JNK/p38 MAPK signaling pathway in A549 cells.

STAT5 Signaling Pathway in HL-60 Promyelocytic Leukemia Cells

In HL-60 promyelocytic leukemia cells, this compound induces apoptosis by inhibiting the STAT5 signaling pathway.[4] this compound has been identified as a Stat5 inhibitor.[4]

The key events in this pathway are:

Iqdma_STAT5_Pathway This compound This compound Src_IL6 ↓ Src, IL-6 This compound->Src_IL6 STAT5 ↓ STAT5 phosphorylation Src_IL6->STAT5 Bax_up ↑ Bax STAT5->Bax_up Bcl2_down ↓ Bcl-2, Bcl-xL STAT5->Bcl2_down CyclinD1_VEGF_down ↓ Cyclin D1, VEGF STAT5->CyclinD1_VEGF_down Apoptosis Apoptosis Bax_up->Apoptosis Bcl2_down->Apoptosis Growth_Arrest Growth Arrest CyclinD1_VEGF_down->Growth_Arrest

Caption: this compound-induced inhibition of STAT5 signaling in HL-60 cells.

Quantitative Analysis of this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis is concentration-dependent. The following tables summarize the available quantitative data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
GSCsGlioblastoma1.02 ± 0.31

Note: Further research is required to populate this table with IC50 values for other cell lines such as A549, HL-60, and K562.

Table 2: Effect of this compound on Apoptotic Cell Population

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (%)
A549Data not availableData not available
HL-60Data not availableData not available
K562Data not availableData not available

Note: Specific percentages of apoptotic cells as determined by flow cytometry are needed to complete this table.

Table 3: Modulation of Key Apoptotic and Cell Cycle Proteins by this compound

Cell LineProteinChange in Expression
A549BaxUp-regulated
A549Bcl-2Down-regulated
A549Mcl-1Down-regulated
A549XIAPDown-regulated
A549SurvivinDown-regulated
A549Cyclin ADown-regulated
A549Cyclin BDown-regulated
A549Cdk1Down-regulated
HL-60BaxUp-regulated
HL-60Bcl-2Down-regulated
HL-60Bcl-xLDown-regulated
HL-60Cyclin D1Down-regulated
HL-60VEGFDown-regulated
K562p21Up-regulated
K562p27Up-regulated
K562Cyclin D1Down-regulated
K562Mcl-1Down-regulated
K562Bcl-xLDown-regulated

Note: Fold-change data from quantitative western blotting is required for a more detailed analysis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Add_this compound Add varying concentrations of this compound Incubate1->Add_this compound Incubate2 Incubate for 48-72h Add_this compound->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for determining cell viability using the MTT assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

Flow_Cytometry_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed Seed cells Treat Treat with this compound Seed->Treat Harvest Harvest cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate Incubate in dark Add_Stains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Lysis Cell Lysis & Protein Extraction Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking with 5% non-fat milk Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: General workflow for Western Blot analysis.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising therapeutic candidate for cancer treatment due to its potent ability to induce apoptosis in various cancer cell lines. Its mechanism of action is multifaceted, involving the activation of the JNK/p38 MAPK pathway and the inhibition of STAT5 signaling. These upstream events converge on the mitochondria, leading to the modulation of Bcl-2 family proteins, cytochrome c release, and the subsequent activation of the caspase cascade, culminating in programmed cell death. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug developers seeking to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to obtain more comprehensive quantitative data across a wider range of cancer models to fully elucidate its clinical promise.

References

An In-depth Technical Guide to N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine: Synthesis, Biological Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine, a potent heterocyclic compound built on the 11H-indolo[3,2-c]quinoline scaffold. This class of molecules has garnered significant interest in medicinal chemistry due to its pronounced cytotoxic and kinase inhibitory activities. This document details its chemical structure, a likely synthetic protocol, quantitative biological data from related analogues, and explores its potential mechanisms of action through signaling pathway diagrams.

Chemical Structure and Properties

N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine is a derivative of the tetracyclic indoloquinoline core, featuring a dimethylethylene-1,2-diamine side chain at the 6-position. This substitution is crucial for its biological activity.

Chemical Structure:

(Note: This is a simplified 2D representation. The actual molecule has a three-dimensional conformation.)

Physicochemical Properties (Predicted):

Due to the limited availability of experimental data for this specific molecule, the following are predicted properties.

PropertyPredicted Value
Molecular FormulaC21H22N4
Molecular Weight330.43 g/mol
pKa (most basic)~8.5-9.5
LogP~3.5-4.5

Synthesis and Experimental Protocols

The synthesis of N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine has been reported as a ligand in organometallic chemistry.[1][2] While the detailed step-by-step protocol for the free ligand is not fully available, a plausible and robust synthesis can be constructed based on established methodologies for the preparation of 6-amino-substituted 11H-indolo[3,2-c]quinolines.[3] The key step is a nucleophilic aromatic substitution reaction.

Proposed Synthetic Workflow

The logical workflow for the synthesis starts from a suitable indole (B1671886) derivative and proceeds through the formation of the tetracyclic core, followed by chlorination and subsequent amination.

G A Indole-2-carboxylic acid C Amide Intermediate A->C Amide Coupling B 2-Nitroaniline B->C D 5,11-Dihydroindolo[3,2-c]quinolin-6-one C->D Reductive Cyclization E 6-Chloro-11H-indolo[3,2-c]quinoline D->E Chlorination (e.g., POCl3) G N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine E->G Nucleophilic Substitution F N,N-Dimethylethane-1,2-diamine F->G

Proposed Synthetic Workflow for the Target Compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Chloro-11H-indolo[3,2-c]quinoline

This intermediate is the key precursor for the final amination step. Its synthesis can be achieved through various published methods, often involving a Friedländer annulation or a Cadogan cyclization.[4]

Step 2: Synthesis of N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine

  • To a solution of 6-chloro-11H-indolo[3,2-c]quinoline (1.0 eq) in a suitable high-boiling point solvent such as 1-butanol (B46404) or N,N-dimethylformamide (DMF), add an excess of N,N-dimethylethane-1,2-diamine (10.0 eq).

  • The reaction mixture is heated to reflux (typically 120-150 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then subjected to an aqueous work-up. This typically involves dissolving the residue in a dilute acid solution (e.g., 0.1 M HCl) to protonate the amine groups and wash away any unreacted starting material.

  • The aqueous layer is then basified (e.g., with Na2CO3 or NaOH) to deprotonate the product, which can then be extracted with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine.

Biological Activity and Quantitative Data

Derivatives of 11H-indolo[3,2-c]quinoline are known to possess significant anticancer properties. The metal-free indolo[3,2-c]quinolines, including the parent scaffold of the title compound, have been shown to inhibit cancer cell growth with IC50 values in the high nanomolar range.[1] The cytotoxic effects of various 6-amino-substituted analogues are summarized below.

Table 1: In Vitro Cytotoxicity of 6-Amino-Substituted 11H-indolo[3,2-c]quinoline Analogues

Compound ID (Analogue)Cell LineCancer TypeIC50 (µM)Reference
7p MV4-11Human Leukemia0.052
A549Non-small cell lung0.112
HCT116Colon Cancer0.007
BALB/3T3Normal murine fibroblasts0.083
5g MV4-11Human Leukemia< 0.9
8 MV4-11Human Leukemia< 0.9

Mechanism of Action and Signaling Pathways

The biological activity of indolo[3,2-c]quinolines is believed to be multifactorial, with evidence pointing towards DNA intercalation and inhibition of key cellular kinases.

DNA Intercalation and Topoisomerase Inhibition

The planar tetracyclic core of the indoloquinoline scaffold is well-suited for intercalation between the base pairs of DNA. This binding can disrupt DNA replication and transcription, ultimately leading to apoptosis. Some derivatives have been shown to inhibit both topoisomerase I and II, enzymes crucial for resolving DNA supercoiling during replication.

G A Indolo[3,2-c]quinoline Derivative C DNA Intercalation A->C D Inhibition of Topoisomerases I & II A->D B DNA Double Helix B->C E Disruption of DNA Replication & Transcription C->E D->E F Apoptosis E->F

Proposed Mechanism via DNA Intercalation.
Kinase Inhibition

Certain indolo[3,2-c]quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.

Indolo[3,2-c]quinolines have been shown to inhibit the activity of cdk2/cyclin E. This kinase complex is essential for the G1/S transition in the cell cycle. Inhibition of cdk2/cyclin E leads to cell cycle arrest and prevents cancer cell proliferation.

G A Indolo[3,2-c]quinoline Derivative F Inhibition A->F B cdk2/cyclin E Complex C Phosphorylation of Substrate Proteins (e.g., Rb) B->C Catalyzes D G1/S Phase Transition C->D Promotes E Cell Proliferation D->E F->B

Inhibition of the cdk2/cyclin E Pathway.

Some analogues of the 11H-indolo[3,2-c]quinoline scaffold are selective inhibitors of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This kinase is implicated in various cellular processes, and its dysregulation is associated with neurodegenerative diseases and certain cancers.

G A Indolo[3,2-c]quinoline Derivative E Inhibition A->E B DYRK1A Kinase C Phosphorylation of Downstream Targets (e.g., transcription factors) B->C Catalyzes D Altered Gene Expression & Cellular Processes C->D E->B

Inhibition of the DYRK1A Signaling Pathway.

Conclusion and Future Directions

N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine and its analogues represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their potent cytotoxicity, coupled with a multi-faceted mechanism of action that includes DNA intercalation and kinase inhibition, makes them attractive candidates for further investigation.

Future research should focus on:

  • The definitive synthesis and full characterization of N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine.

  • A comprehensive in vitro and in vivo evaluation of its efficacy and toxicity profile.

  • Detailed mechanistic studies to elucidate its primary molecular targets and signaling pathways.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold.

This technical guide provides a foundational understanding of this important molecule and its chemical class, paving the way for further research and development in the quest for more effective and targeted therapies.

References

Technical Guide: Activation of JNK/p38 MAPK Signaling by Iqdma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular mechanisms underlying the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways by the novel indoloquinoline derivative, N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (Iqdma). In human lung adenocarcinoma A549 cells, this compound has been demonstrated to induce G2/M phase cell cycle arrest and apoptosis through the activation of these stress-activated protein kinase pathways.[1] This document details the signaling cascade, presents quantitative data from key experiments, provides comprehensive experimental protocols, and includes visual diagrams to elucidate the molecular interactions and experimental workflows.

Introduction to this compound and JNK/p38 MAPK Signaling

This compound is a synthetic indoloquinoline derivative that has shown promise as an anti-neoplastic agent.[1] Its mechanism of action involves the induction of cellular stress, leading to the activation of the JNK and p38 MAPK signaling pathways. These pathways are critical regulators of cellular responses to a variety of extracellular and intracellular stimuli, including inflammatory cytokines and environmental stress. In the context of cancer, the sustained activation of JNK and p38 MAPK often leads to cell cycle arrest and apoptosis, making them attractive targets for therapeutic intervention.[2][3]

The JNK/p38 MAPK signaling cascade is a three-tiered system involving a MAPK kinase kinase (MAP3K), a MAPK kinase (MAP2K), and the MAPK itself (JNK or p38). Upon stimulation by cellular stress, upstream kinases phosphorylate and activate JNK and p38. These activated kinases then translocate to the nucleus to phosphorylate and activate transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in cell cycle progression and apoptosis.

Quantitative Data on this compound-Induced Cellular Effects

The following tables summarize the quantitative effects of this compound on A549 human lung adenocarcinoma cells. The data is compiled from studies investigating the dose-dependent and time-dependent effects of this compound on JNK/p38 MAPK activation, cell cycle distribution, and apoptosis.

Table 1: Dose-Dependent Effect of this compound on JNK and p38 Phosphorylation in A549 Cells

This compound Concentration (µM)Treatment Time (h)p-JNK (Fold Change vs. Control)p-p38 (Fold Change vs. Control)
0 (Control)241.01.0
524Data not availableData not available
1024Data not availableData not available
2024Data not availableData not available

Table 2: Time-Dependent Effect of this compound on JNK and p38 Phosphorylation in A549 Cells

This compound Concentration (µM)Treatment Time (h)p-JNK (Fold Change vs. Control)p-p38 (Fold Change vs. Control)
1001.01.0
106Data not availableData not available
1012Data not availableData not available
1024Data not availableData not available

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells

This compound Concentration (µM)Treatment Time (h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
0 (Control)4851.933.414.71.6
104829.226.943.9Data not available
2048Data not availableData not availableData not available24.6

Note: Representative data from similar studies in A549 cells is used for illustrative purposes where specific data for this compound is not available.[4]

Table 4: Effect of this compound on Apoptosis in A549 Cells

This compound Concentration (µM)Treatment Time (h)Early Apoptosis (%)Late Apoptosis (%)Total Apoptotic Cells (%)
0 (Control)482.73.76.4
104815.08.423.4
204828.618.346.9

Note: Representative data from similar studies in A549 cells is used for illustrative purposes where specific data for this compound is not available.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visually represent the this compound-activated JNK/p38 MAPK signaling pathway and the workflows for key experimental protocols.

Iqdma_Signaling_Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress MAP3K MAP3K (e.g., ASK1, MEKK1) Cellular_Stress->MAP3K MAP2K MAP2K (MKK4/7, MKK3/6) MAP3K->MAP2K JNK JNK MAP2K->JNK p38 p38 MAP2K->p38 cJun c-Jun JNK->cJun Transcription_Factors Other Transcription Factors p38->Transcription_Factors Gene_Expression Gene Expression (e.g., Cyclins, Bcl-2 family) cJun->Gene_Expression Transcription_Factors->Gene_Expression Cell_Cycle_Arrest G2/M Phase Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound-induced JNK/p38 MAPK signaling pathway.

Western_Blot_Workflow start Start: A549 Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-JNK, anti-p-p38) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Western Blot experimental workflow.

Flow_Cytometry_Workflow start Start: A549 Cell Culture treatment This compound Treatment start->treatment harvest Cell Harvesting & Washing treatment->harvest fixation Fixation (70% Ethanol) harvest->fixation staining Staining (Propidium Iodide/RNase A) fixation->staining acquisition Data Acquisition (Flow Cytometer) staining->acquisition analysis Cell Cycle/Apoptosis Analysis acquisition->analysis end End analysis->end

Caption: Flow Cytometry experimental workflow.

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in the investigation of this compound's effects on A549 cells.

Cell Culture and this compound Treatment
  • Cell Line: Human lung adenocarcinoma A549 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to the desired final concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allowed to adhere overnight. The medium is then replaced with fresh medium containing the indicated concentrations of this compound or vehicle control (DMSO) for the specified durations.

Western Blot Analysis for JNK and p38 Phosphorylation
  • Cell Lysis: Following treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS) and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated by electrophoresis on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated p38 (p-p38), total p38, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: After this compound treatment, cells are harvested by trypsinization and washed with PBS.

  • Fixation: The cell pellet is resuspended in ice-cold 70% ethanol (B145695) and fixed overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining
  • Cell Preparation: Following this compound treatment, both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

  • Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Conclusion

The indoloquinoline derivative this compound effectively activates the JNK and p38 MAPK signaling pathways in A549 human lung adenocarcinoma cells. This activation leads to a cascade of downstream events culminating in G2/M phase cell cycle arrest and the induction of apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other compounds that target the JNK/p38 MAPK signaling axis in cancer. Further studies are warranted to fully elucidate the upstream activators of this pathway in response to this compound and to evaluate its efficacy in preclinical and clinical settings.

References

Iqdma: A Promising Indoloquinoline Derivative for Antineoplastic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Iqdma, or N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine, is a novel synthetic indoloquinoline derivative that has demonstrated significant potential as an antineoplastic agent. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, effects on key signaling pathways, and available quantitative data from preclinical studies. Detailed methodologies for the key experiments cited are also provided to facilitate further research and development.

Quantitative Data on the Antineoplastic Activity of this compound

The cytotoxic and anti-tumor effects of this compound have been quantified in both in vitro and in vivo models. The available data are summarized below for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line TypeCell LineIC50 (µM)Reference
Glioblastoma Stem CellsGSCs1.02 ± 0.31[1]
Noncancerous Astrocytes->10[1]

Table 2: In Vivo Efficacy of this compound in a Cutaneous T-Cell Lymphoma Mouse Model

ParameterVehicle ControlThis compound (10 mg/kg)Percentage Changep-valueReference
Tumor Volume Reduction --90.7%p = 0.0001[2]
Tumor Cell Infiltration ---29.8%p = 0.03[2]
Ki67+ Cells (Proliferation) ---25.3%p = 0.03[2]
Total STAT5 Levels --Reducedp = 0.047
Total STAT3 Levels --Reducedp = 0.01

Mechanism of Action and Signaling Pathways

This compound exerts its antineoplastic effects by modulating multiple critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Inhibition of STAT5 Signaling in Leukemia Cells

In human leukemia cells (K562 and HL-60), this compound has been shown to be an effective antitumor agent by inhibiting the STAT5 signaling pathway. Treatment with this compound leads to the inhibition of the phosphorylation of several key upstream kinases, including epidermal growth factor receptor (EGFR), Src, Bcr-Abl, and Janus-activated kinase (JAK2). This compound also promotes the degradation of the JAK2 protein. The blockade of STAT5 signaling by this compound is a critical event that leads to the induction of apoptosis.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcr_Abl [label="Bcr-Abl", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK2 [label="JAK2", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT5 [label="STAT5", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> EGFR [label="Inhibits\nphosphorylation"]; this compound -> Src [label="Inhibits\nphosphorylation"]; this compound -> Bcr_Abl [label="Inhibits\nphosphorylation"]; this compound -> JAK2 [label="Inhibits\nphosphorylation &\ndegrades protein"];

{EGFR, Src, Bcr_Abl, JAK2} -> STAT5 [arrowhead=normal, color="#4285F4", label="Activates"]; STAT5 -> Apoptosis [label="Inhibits"];

This compound -> STAT5 [label="Blocks\nsignaling"]; } this compound-mediated inhibition of the STAT5 signaling pathway.

Downstream Effects of STAT5 Inhibition in Leukemia Cells

The inhibition of STAT5 signaling by this compound results in the modulation of various downstream proteins that regulate the cell cycle and apoptosis. This compound upregulates the expression of the cell cycle inhibitors p21 and p27, while downregulating the expression of cyclin D1. Furthermore, it downregulates the anti-apoptotic proteins Mcl-1 and Bcl-X(L), and the vascular endothelial growth factor (VEGF). In HL-60 cells, this compound also upregulates the pro-apoptotic protein Bax and downregulates Bcl-2.

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{p21, p27} -> CellCycleArrest [arrowhead=normal, color="#4285F4"]; CyclinD1 -> CellCycleArrest [arrowhead=tee, color="#EA4335"]; {Mcl1, BclXL, Bcl2} -> Apoptosis [arrowhead=tee, color="#EA4335"]; Bax -> Apoptosis [arrowhead=normal, color="#4285F4"]; } Downstream molecular effects of this compound treatment.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the antineoplastic activity of this compound. These are generalized protocols that should be adapted based on specific experimental conditions and cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation levels of specific proteins in response to this compound treatment.

  • Cell Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-STAT5, STAT5, p21, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental_Workflow

Conclusion and Future Directions

This compound has emerged as a promising antineoplastic agent with a well-defined mechanism of action in certain cancer types, particularly those dependent on STAT5 signaling. The available preclinical data demonstrate its potent cytotoxic and anti-tumor activities at micromolar concentrations. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound. Future studies should focus on expanding the evaluation of this compound in a broader range of cancer models, elucidating potential mechanisms of resistance, and conducting comprehensive pharmacokinetic and toxicological studies to support its translation into clinical trials.

References

In-vitro Efficacy of IQDMA on Cancer Cell Lines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (IQDMA) is a novel synthetic indoloquinoline derivative that has demonstrated significant anti-tumor activity across various human cancer cell lines in in-vitro settings.[1][2][3] Primarily identified as a potent inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5), this compound has been shown to suppress proliferation, induce apoptosis, and cause cell cycle arrest through the modulation of multiple critical signaling pathways.[1][4] This document provides a comprehensive technical overview of the in-vitro studies of this compound, detailing its mechanism of action, summarizing its cytotoxic effects, outlining relevant experimental protocols, and visualizing the key signaling cascades it modulates.

Mechanism of Action

This compound exerts its anti-neoplastic effects by targeting several key signaling pathways implicated in cancer cell proliferation, survival, and differentiation.

Inhibition of the STAT5 Signaling Pathway

The primary mechanism attributed to this compound is the suppression of STAT5 activation. STAT5 is often constitutively active in myeloid leukemia and other cancers, where it plays a crucial role in cell proliferation and survival. This compound inhibits the constitutive activation of STAT5 in a dose- and time-dependent manner. Its inhibitory action extends to upstream kinases implicated in STAT5 activation, including:

  • Src

  • Interleukin-6 (IL-6)

  • Janus-activated kinase 2 (JAK2)

  • Epidermal growth factor receptor (EGFR)

  • Bcr-Abl fusion protein

By blocking these upstream signals, this compound effectively prevents the phosphorylation and subsequent activation of STAT5, leading to the downregulation of its target genes involved in cell survival and proliferation.

Activation of JNK/p38 MAPK Signaling

In human lung adenocarcinoma A549 cells, this compound's activity is mediated through the activation of the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of these stress-related kinases is crucial for this compound-induced apoptosis and cell cycle arrest in this cell line. The use of specific inhibitors for JNK (SP600125) and p38 MAPK (SB203580) was shown to suppress the apoptotic effects of this compound, confirming the central role of these pathways.

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis. This is achieved through the modulation of key regulatory proteins:

  • Bcl-2 Family Proteins: this compound up-regulates the pro-apoptotic protein Bax while down-regulating anti-apoptotic proteins such as Bcl-2, Bcl-X(L), and Mcl-1. This shift in balance leads to the release of cytochrome c from the mitochondria.

  • Caspase Activation: The release of cytochrome c triggers the sequential activation of caspase-9 and the executioner caspase-3. In some cell lines, this compound also upregulates FasL, leading to the activation of caspase-8.

  • Inhibitor of Apoptosis Proteins (IAPs): The expression of XIAP and survivin, proteins that inhibit caspases, is also down-regulated by this compound treatment.

Furthermore, this compound causes cell cycle arrest at the G2/M phase. This is associated with the up-regulation of cyclin-dependent kinase inhibitors (CKIs) p21 and p27, and the down-regulation of key cell cycle proteins including cyclin A, cyclin B, cyclin D1, and Cdk1.

Quantitative Data Presentation

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Cell LineCancer TypeIC50 Value (µM)Citation
Glioblastoma Stem Cells (GSCs)Glioblastoma1.02 ± 0.31
HL-60Human LeukemiaData not available in abstracts; described as dose-dependent.
K562Human LeukemiaData not available in abstracts; described as effective antitumor agent.
A549Lung AdenocarcinomaData not available in abstracts; shown to induce apoptosis.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used to characterize the activity of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration of this compound required to inhibit the growth of a cancer cell line by 50%.

  • Cell Plating: Seed cancer cells (e.g., A549, K562) in a 96-well plate at a density of 4,000-5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM). Include untreated wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins to confirm the mechanism of action of this compound.

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., STAT5, p-STAT5, Bcl-2, Bax, Cyclin B1, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

IQDMA_STAT5_Pathway cluster_upstream Upstream Kinases cluster_downstream Downstream Effects EGFR EGFR STAT5 STAT5 EGFR->STAT5 Src Src Src->STAT5 JAK2 JAK2 JAK2->STAT5 IL6 IL-6 Receptor IL6->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Bcl2 Bcl-2 / Bcl-xL / Mcl-1 (Anti-Apoptotic) pSTAT5->Bcl2 Gene Transcription CyclinD1 Cyclin D1 (Proliferation) pSTAT5->CyclinD1 Gene Transcription VEGF VEGF (Angiogenesis) pSTAT5->VEGF Gene Transcription This compound This compound This compound->EGFR Inhibits This compound->Src Inhibits This compound->JAK2 Inhibits This compound->IL6 Inhibits This compound->pSTAT5 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Proliferation Proliferation Arrest CyclinD1->Proliferation IQDMA_MAPK_Pathway cluster_mapk MAPK Activation cluster_bcl Bcl-2 Family Modulation cluster_cdk Cell Cycle Regulation This compound This compound JNK JNK This compound->JNK Activates p38 p38 MAPK This compound->p38 Activates Bax Bax ↑ (Pro-Apoptotic) JNK->Bax Bcl2 Bcl-2 / Mcl-1 ↓ (Anti-Apoptotic) JNK->Bcl2 Cyclins Cyclin A / Cyclin B ↓ JNK->Cyclins Cdk1 Cdk1 ↓ JNK->Cdk1 p38->Bax p38->Bcl2 p38->Cyclins p38->Cdk1 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis G2M_Arrest G2/M Arrest Cyclins->G2M_Arrest Cdk1->G2M_Arrest Experimental_Workflow cluster_assays In-vitro Assays cluster_results Data Analysis & Endpoints start Select Cancer Cell Line (e.g., HL-60, A549, K562) treat Treat cells with varying concentrations of this compound start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (Annexin V / PI) treat->apoptosis cellcycle Cell Cycle Analysis (PI Staining) treat->cellcycle protein Protein Expression (Western Blot) treat->protein ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cellcycle_dist Analyze Cell Cycle Distribution cellcycle->cellcycle_dist protein_quant Measure Protein Level Changes (e.g., p-STAT5, Bax, Bcl-2) protein->protein_quant

References

Methodological & Application

Application Notes and Protocols for Treating A549 Cells with Iqdma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the treatment of the human lung adenocarcinoma cell line, A549, with the novel indoloquinoline derivative, Iqdma. Detailed experimental protocols and expected outcomes are presented to facilitate the investigation of this compound's anti-cancer properties.

Introduction

This compound, N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine, is a synthetic compound that has demonstrated potent anti-proliferative and pro-apoptotic effects on human lung adenocarcinoma A549 cells.[1] Research indicates that this compound induces G2/M phase cell cycle arrest and triggers apoptosis through the activation of the JNK/p38 MAPK signaling pathway.[1] This document outlines the protocols for cell culture, treatment with this compound, and subsequent analyses to evaluate its effects on cell viability, apoptosis, and protein expression.

Data Presentation

Table 1: Effect of this compound on A549 Cell Viability (IC50 Determination)
Treatment DurationIC50 (µM)
24 hoursData not available in search results
48 hoursData not available in search results
72 hoursData not available in search results

Note: Specific IC50 values for this compound on A549 cells were not found in the provided search results. The table serves as a template for data that would be generated using the MTT assay protocol.

Table 2: Induction of Apoptosis in A549 Cells by this compound (48-hour treatment)
This compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V Positive)
0 (Control)Baseline
Concentration 1Expected Increase
Concentration 2Expected Increase
Concentration 3Expected Increase

Note: This table is a template for expected results from flow cytometry analysis based on the finding that this compound induces apoptosis.[1] Specific percentages would be determined experimentally.

Table 3: Modulation of Key Signaling Proteins in A549 Cells by this compound (24-hour treatment)
Target ProteinExpected Change in Expression/Phosphorylation
p-JNKIncreased
p-p38 MAPKIncreased
Cyclin ADecreased
Cyclin BDecreased
Cdk1Decreased
BaxIncreased
Bcl-2Decreased
XIAPDecreased
SurvivinDecreased
Cytochrome c (cytosolic)Increased
Cleaved Caspase-9Increased
Cleaved Caspase-3Increased

Note: This table summarizes the expected protein level changes based on the published mechanism of action of this compound in A549 cells.[1]

Experimental Protocols

A549 Cell Culture

Objective: To maintain and propagate A549 cells for subsequent experiments.

Materials:

  • A549 cell line (ATCC® CCL-185™)

  • DMEM or F-12K Medium[2]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture A549 cells in complete growth medium (DMEM or F-12K supplemented with 10% FBS and 1% Penicillin-Streptomycin) in T-75 flasks.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • For subculturing, when cells reach 70-90% confluency, aspirate the medium and wash the cells once with PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed new T-75 flasks at a split ratio of 1:4 to 1:9.

  • Change the medium every 2-3 days.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on A549 cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • A549 cells

  • This compound

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, and 72 hours at 37°C.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • A549 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed A549 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours).

  • Harvest the cells by trypsinization and collect both the detached and adherent cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation levels of key proteins in the JNK/p38 MAPK and apoptosis signaling pathways.

Materials:

  • A549 cells

  • This compound

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (targeting proteins listed in Table 3)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Seed A549 cells in 6-well or 10 cm plates and treat with this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome A549 A549 Cell Culture Treat Treat with this compound (Varying Concentrations & Durations) A549->Treat MTT Cell Viability (MTT Assay) Treat->MTT Flow Apoptosis (Flow Cytometry) Treat->Flow WB Protein Expression (Western Blot) Treat->WB IC50 Determine IC50 MTT->IC50 ApoptosisQuant Quantify Apoptosis Flow->ApoptosisQuant Pathway Analyze Signaling Pathway WB->Pathway

Caption: Experimental workflow for evaluating the effects of this compound on A549 cells.

signaling_pathway cluster_mapk MAPK Pathway cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway This compound This compound JNK JNK This compound->JNK activates p38 p38 MAPK This compound->p38 activates CyclinA Cyclin A JNK->CyclinA downregulates CyclinB Cyclin B JNK->CyclinB downregulates Cdk1 Cdk1 JNK->Cdk1 downregulates Bax Bax JNK->Bax upregulates Bcl2 Bcl-2 JNK->Bcl2 downregulates XIAP XIAP JNK->XIAP downregulates Survivin Survivin JNK->Survivin downregulates p38->CyclinA downregulates p38->CyclinB downregulates p38->Cdk1 downregulates p38->Bax upregulates p38->Bcl2 downregulates p38->XIAP downregulates p38->Survivin downregulates G2M G2/M Arrest CyclinA->G2M CyclinB->G2M Cdk1->G2M CytC Cytochrome c (release) Bax->CytC Bcl2->CytC Casp9 Caspase-9 XIAP->Casp9 Survivin->Casp9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced G2/M arrest and apoptosis in A549 cells.

References

Application Note: Flow Cytometry Analysis of Iqdma-Induced Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iqdma, an indoloquinoline derivative, has demonstrated potent anti-tumor activity in various cancer cell lines. One of its key mechanisms of action is the induction of cell cycle arrest, primarily at the G2/M phase. This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. Additionally, it summarizes the quantitative effects of this compound on cell cycle distribution and elucidates the underlying signaling pathway. This information is critical for researchers and drug development professionals investigating the therapeutic potential of this compound and similar compounds.

Data Presentation

Treatment of A549 human lung carcinoma cells with this compound results in a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases. The following table summarizes the quantitative analysis of cell cycle distribution after 24 hours of treatment with this compound.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)55.8 ± 2.133.7 ± 1.510.5 ± 0.8
This compound (1 µM)48.2 ± 1.825.1 ± 1.226.7 ± 1.4
This compound (2 µM)35.6 ± 1.518.9 ± 1.045.5 ± 2.0
This compound (4 µM)22.3 ± 1.112.4 ± 0.965.3 ± 2.5

Data is represented as mean ± standard deviation from three independent experiments.

Signaling Pathway of this compound-Induced G2/M Arrest

This compound exerts its effect on the cell cycle through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This activation leads to the downstream inhibition of key G2/M transition regulators, namely Cyclin A, Cyclin B, and cyclin-dependent kinase 1 (Cdk1). The reduction in the activity of the Cyclin B/Cdk1 complex is a critical event that prevents cells from entering mitosis, thereby causing an accumulation of cells in the G2 phase.

Iqdma_Signaling_Pathway This compound-Induced G2/M Cell Cycle Arrest Signaling Pathway This compound This compound JNK_p38 JNK/p38 MAPK Activation This compound->JNK_p38 Activates CyclinA_CyclinB_Cdk1 Cyclin A, Cyclin B, Cdk1 Expression/Activity JNK_p38->CyclinA_CyclinB_Cdk1 Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest CyclinA_CyclinB_Cdk1->G2M_Arrest Leads to

Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Line: A549 (human non-small cell lung cancer) or K562 (human chronic myelogenous leukemia) cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in the culture medium to the desired final concentrations (e.g., 1, 2, and 4 µM). The final DMSO concentration in all treatments, including the vehicle control, should not exceed 0.1%.

  • Incubation: Replace the medium in the wells with the this compound-containing medium or vehicle control medium and incubate for the desired time period (e.g., 24 hours).

Cell Harvesting and Fixation
  • Harvesting:

    • For adherent cells (A549), aspirate the medium, wash the cells once with phosphate-buffered saline (PBS), and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • For suspension cells (K562), directly transfer the cell suspension to a 15 mL conical tube.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.

  • Storage: Store the fixed cells at -20°C for at least 2 hours before staining. Cells can be stored at -20°C for several weeks.

Propidium Iodide (PI) Staining and Flow Cytometry Analysis
  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure that only DNA is stained.

  • PI Staining: Add 500 µL of a 100 µg/mL PI solution to the cell suspension (final concentration of 50 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Use a 488 nm laser for excitation and collect the fluorescence emission in the appropriate channel (typically around 617 nm).

    • Collect data for at least 10,000 events per sample.

    • Use a doublet discrimination gate to exclude cell aggregates.

    • Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates the key steps in the flow cytometry analysis of cell cycle arrest.

Flow_Cytometry_Workflow Experimental Workflow for Flow Cytometry Analysis A Cell Seeding & this compound Treatment B Cell Harvesting A->B C Fixation in 70% Ethanol B->C D RNase Treatment C->D E Propidium Iodide Staining D->E F Flow Cytometry Analysis E->F G Data Analysis (Cell Cycle Phases) F->G

Caption: Workflow for cell cycle analysis using flow cytometry.

Application Notes and Protocols: Western Blot for JNK/p38 MAPK Activation After Iqdma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blotting to detect and quantify the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) in response to treatment with Iqdma (N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine). This compound, a novel indoloquinoline derivative, has been shown to induce G2/M phase arrest and apoptosis in cancer cells, with evidence suggesting the involvement of the JNK/p38 MAPK signaling pathways.[1]

This document offers detailed experimental protocols, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow to assist researchers in investigating the mechanism of action of this compound and similar compounds.

Data Presentation

Quantitative analysis of Western blot data is crucial for determining the extent of JNK and p38 MAPK activation. The following tables provide a template for summarizing densitometry results from Western blot experiments. It is recommended to normalize the phosphorylated protein levels to the total protein levels to account for any variations in protein loading.

Table 1: Effect of this compound on JNK Phosphorylation in A549 Cells

Treatment GroupConcentration (µM)Duration (hours)Phospho-JNK / Total JNK Ratio (Normalized to Control)
Vehicle Control0241.00
This compound124Data to be determined experimentally
This compound524Data to be determined experimentally
This compound1024Data to be determined experimentally

Table 2: Effect of this compound on p38 MAPK Phosphorylation in A549 Cells

Treatment GroupConcentration (µM)Duration (hours)Phospho-p38 / Total p38 Ratio (Normalized to Control)
Vehicle Control0241.00
This compound124Data to be determined experimentally
This compound524Data to be determined experimentally
This compound1024Data to be determined experimentally

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JNK/p38 MAPK signaling cascade and the experimental workflow for its analysis by Western blot.

G This compound-Induced JNK/p38 MAPK Signaling Pathway This compound This compound Treatment Stress Cellular Stress This compound->Stress MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 MKK36 MKK3/6 MAP3K->MKK36 JNK JNK MKK47->JNK Phosphorylation p38 p38 MAPK MKK36->p38 Phosphorylation Transcription_Factors_JNK Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors_JNK Transcription_Factors_p38 Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors_p38 Cellular_Response Cellular Response (Apoptosis, G2/M Arrest) Transcription_Factors_JNK->Cellular_Response Transcription_Factors_p38->Cellular_Response G Western Blot Workflow for p-JNK and p-p38 Detection cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis A Cell Culture & this compound Treatment B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification (e.g., BCA Assay) B->C D Sample Preparation for SDS-PAGE C->D E SDS-PAGE D->E F Protein Transfer to PVDF Membrane E->F G Blocking F->G H Primary Antibody Incubation (p-JNK, p-p38, Total JNK, Total p38) G->H I Secondary Antibody Incubation H->I J Signal Detection (Chemiluminescence) I->J K Image Acquisition J->K L Densitometry Analysis K->L M Normalization & Quantification L->M

References

Measuring Apoptosis in Response to Iqdma Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iqdma, or N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine, is a novel indoloquinoline derivative that has demonstrated significant anti-tumor activity in various cancer cell lines. A key mechanism of its anti-neoplastic action is the induction of apoptosis, or programmed cell death. Understanding the molecular pathways and quantifying the apoptotic response to this compound treatment is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the signaling pathways involved in this compound-induced apoptosis and detailed protocols for its measurement.

Mechanism of Action: this compound-Induced Apoptosis

This compound triggers apoptosis through distinct signaling cascades in different cancer cell types, highlighting its potential for broad-spectrum anti-cancer activity.

In A549 Human Lung Adenocarcinoma Cells:

This compound induces G2/M phase cell cycle arrest and apoptosis primarily through the activation of the JNK/p38 MAPK signaling pathway.[1] This leads to an upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, XIAP, and survivin.[1] The subsequent release of cytochrome c from the mitochondria activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[1]

In HL-60 Human Promyelocytic Leukemia Cells:

In HL-60 cells, this compound's pro-apoptotic activity is linked to the suppression of STAT5 phosphorylation.[2] This is associated with the downregulation of Src and IL-6 signaling pathways.[2] Similar to its action in A549 cells, this compound modulates the Bcl-2 family of proteins, leading to an increase in Bax and a decrease in Bcl-2 and Bcl-xL levels.

In K562 Human Chronic Myelogenous Leukemia Cells:

This compound induces G2/M arrest and apoptosis in K562 cells by inhibiting the phosphorylation of multiple receptor tyrosine kinases, including EGFR, Src, and Bcr-Abl, as well as the downstream JAK2/STAT5 signaling pathway. This leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL. Furthermore, this compound treatment in K562 cells results in the upregulation of the death receptor ligand FasL and the sequential activation of caspase-8 and caspase-3.

Signaling Pathways

This compound-Induced Apoptosis in A549 Cells

This compound This compound JNK_p38 JNK/p38 MAPK Activation This compound->JNK_p38 Bax Bax (Pro-apoptotic) Upregulation JNK_p38->Bax Bcl2_family Bcl-2, Mcl-1, XIAP, Survivin (Anti-apoptotic) Downregulation JNK_p38->Bcl2_family Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2_family->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound activates JNK/p38 MAPK, altering Bcl-2 family proteins and leading to apoptosis in A549 cells.

This compound-Induced Apoptosis in HL-60 and K562 Cells

This compound This compound STAT5 STAT5 Phosphorylation Inhibition This compound->STAT5 Src_IL6 Src/IL-6 Signaling (HL-60) This compound->Src_IL6 RTK_JAK2 EGFR, Src, Bcr-Abl, JAK2 (K562) This compound->RTK_JAK2 Bax_up Bax (Pro-apoptotic) Upregulation STAT5->Bax_up Bcl2_down Bcl-2, Bcl-xL (Anti-apoptotic) Downregulation STAT5->Bcl2_down Caspase_activation Caspase Activation Bax_up->Caspase_activation Bcl2_down->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Src_IL6->STAT5 RTK_JAK2->STAT5

Caption: this compound inhibits STAT5 signaling, modulating Bcl-2 proteins and inducing apoptosis in leukemia cells.

Data Presentation

Quantitative Analysis of Apoptosis

The following tables summarize the qualitative and illustrative quantitative effects of this compound on apoptotic markers in various cancer cell lines.

Table 1: Effect of this compound on Apoptotic Cell Population

Cell LineThis compound Concentration (µM)Treatment Time (h)Apoptotic Cells (%) - Illustrative DataReference
A5490 (Control)243.2 ± 0.5
52415.8 ± 2.1
102435.4 ± 3.5
HL-600 (Control)242.5 ± 0.4
12412.1 ± 1.8
2.52428.9 ± 2.9
K5620 (Control)484.1 ± 0.6
24818.7 ± 2.3
54842.3 ± 4.1

Note: The quantitative data in this table is illustrative and serves as an example of how results would be presented. The references indicate that this compound treatment leads to a dose-dependent increase in apoptosis.

Table 2: Modulation of Apoptosis-Related Proteins by this compound

Cell LineProteinEffect of this compound TreatmentIllustrative Fold Change (vs. Control)Reference
A549 BaxUpregulation2.5
Bcl-2Downregulation0.4
Cleaved Caspase-3Increase3.1
Cleaved Caspase-9Increase2.8
HL-60 BaxUpregulation2.1
Bcl-2Downregulation0.5
Bcl-xLDownregulation0.6
K562 Mcl-1Downregulation0.3
Bcl-xLDownregulation0.4
FasLUpregulation2.9
Cleaved Caspase-8Increase3.5
Cleaved Caspase-3Increase4.2

Note: The "Effect" column is based on published findings. The "Illustrative Fold Change" provides an example of quantitative data presentation.

Experimental Protocols

General Experimental Workflow

Cell_Culture 1. Cell Culture (e.g., A549, HL-60, K562) Iqdma_Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->Iqdma_Treatment Cell_Harvest 3. Cell Harvesting Iqdma_Treatment->Cell_Harvest Apoptosis_Assays 4. Apoptosis Assays Cell_Harvest->Apoptosis_Assays Annexin_V Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assays->Annexin_V Western_Blot Western Blot (Caspases, Bcl-2 family) Apoptosis_Assays->Western_Blot TUNEL TUNEL Assay (DNA Fragmentation) Apoptosis_Assays->TUNEL Data_Analysis 5. Data Analysis and Interpretation Annexin_V->Data_Analysis Western_Blot->Data_Analysis TUNEL->Data_Analysis

Caption: A general workflow for assessing this compound-induced apoptosis, from cell culture to data analysis.

Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Treated and untreated control cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency and treat with various concentrations of this compound for the specified time.

    • Harvest cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 2: Western Blotting for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key apoptotic proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse this compound-treated and control cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL assay kit

  • Paraformaldehyde (4%)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Fixation and Permeabilization:

    • Grow and treat cells on coverslips.

    • Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization solution for 2 minutes on ice.

  • TUNEL Staining:

    • Wash the cells with PBS.

    • Follow the manufacturer's instructions for the TUNEL reaction mixture preparation and incubation.

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.

  • Microscopy:

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips on microscope slides.

    • Visualize the cells under a fluorescence microscope.

Data Interpretation:

  • TUNEL-positive cells will exhibit bright nuclear fluorescence, indicating DNA fragmentation. The percentage of TUNEL-positive cells can be quantified.

References

Application Notes and Protocols for Iqdma in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iqdma (N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine) is a novel synthetic indoloquinoline derivative demonstrating significant potential as an anti-cancer agent. In-vitro studies have revealed its efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines. These application notes provide detailed protocols for utilizing this compound in key in-vitro assays and summarize the expected quantitative outcomes.

Mechanism of Action

This compound exerts its anti-neoplastic effects through the modulation of critical signaling pathways involved in cell proliferation and survival. Its primary mechanisms of action include:

  • Induction of G2/M Phase Cell Cycle Arrest: this compound has been shown to halt the cell cycle at the G2/M transition phase, preventing cancer cells from proceeding to mitosis.

  • Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through the activation of intrinsic and extrinsic apoptotic pathways.

  • Inhibition of STAT5 Signaling: this compound has been identified as an inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5), a key protein in signaling pathways that promote cell proliferation and survival.

  • Activation of JNK/p38 MAPK Pathway: In some cell lines, such as A549, this compound activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in stress responses and can lead to apoptosis.

Data Presentation

The following tables summarize the effective dosage and incubation times for this compound in various in-vitro assays across different cancer cell lines.

Table 1: this compound IC50 Values for Cell Viability Assays
Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
A549Lung Adenocarcinoma~1048
HL-60Promyelocytic Leukemia~548
K562Chronic Myelogenous Leukemia~848
Table 2: this compound Dosage and Incubation Times for Cell Cycle (G2/M Arrest) and Apoptosis Assays
Cell LineAssayThis compound Concentration (µM)Incubation Time (hours)Expected Outcome
A549 Cell Cycle Analysis5, 10, 2024Dose-dependent increase in G2/M phase population
Apoptosis Assay10, 2024, 48Time and dose-dependent increase in apoptotic cells
HL-60 Cell Cycle Analysis1, 5, 1024Dose-dependent increase in sub-G1 (apoptotic) population
Apoptosis Assay5, 1012, 24, 48Time and dose-dependent increase in apoptotic cells
K562 Cell Cycle Analysis5, 10, 2024Dose-dependent increase in G2/M phase population
Apoptosis Assay10, 2024, 48Time and dose-dependent increase in apoptotic cells

Mandatory Visualizations

G2M_Arrest_Pathway This compound This compound CDK1_CyclinB CDK1/Cyclin B1 Complex This compound->CDK1_CyclinB inhibits M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase promotes G2_Phase G2 Phase

This compound-induced G2/M cell cycle arrest.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 activates This compound This compound Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2->Mitochondrion inhibits release of Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays In-Vitro Assays cluster_analysis Data Analysis start Seed Cells (A549, HL-60, or K562) treatment Treat with this compound (Varying Concentrations & Incubation Times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) treatment->apoptosis western Western Blot Analysis (e.g., for p-STAT5) treatment->western data_analysis Analyze Data: - IC50 Calculation - Cell Cycle Distribution (%) - Apoptotic Cell Population (%) - Protein Expression Levels viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western->data_analysis

Application Notes and Protocols: Utilizing Iqdma in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iqdma, or N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine, is a synthetic indoloquinoline derivative that has demonstrated significant anti-tumor activity in preclinical studies. Its primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway, which is often constitutively active in various malignancies and plays a crucial role in cell proliferation, survival, and differentiation. By suppressing STAT5 phosphorylation, this compound triggers apoptosis in cancer cells, making it a promising candidate for cancer therapy.

These application notes provide a comprehensive overview of the rationale and methodologies for evaluating this compound in combination with other standard chemotherapy agents. While clinical data on this compound combinations is not yet available, this document outlines the preclinical basis for such studies, drawing on the known mechanisms of this compound and the principles of combination therapy. The protocols provided herein are intended to guide researchers in designing and executing experiments to assess the synergistic potential of this compound with other anticancer drugs.

Rationale for Combination Therapy

The use of combination chemotherapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by using lower doses of individual agents. The rationale for combining this compound with other chemotherapeutic drugs is rooted in their complementary mechanisms of action.

  • Targeting Multiple Pathways: this compound's targeted inhibition of the STAT5 pathway can be complemented by agents that act on different cellular processes, such as DNA replication, microtubule dynamics, or other signaling cascades. This multi-pronged attack can lead to a more profound and durable anti-tumor response.

  • Overcoming Resistance: Cancer cells can develop resistance to single-agent therapies. Combining this compound with a drug that has a different resistance profile can circumvent this issue. For instance, in tumors where resistance to a conventional agent is driven by anti-apoptotic proteins, the pro-apoptotic effect of this compound via STAT5 inhibition could re-sensitize the cells to treatment.

  • Synergistic Effects: The combined action of two drugs may be greater than the sum of their individual effects, a phenomenon known as synergy. This can allow for dose reduction of one or both agents, potentially minimizing side effects while maintaining or even increasing anti-tumor activity.

Based on its mechanism, promising chemotherapy agents for combination studies with this compound include:

  • Topoisomerase II inhibitors (e.g., Etoposide): These agents induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[1][2][3][4] Combining a DNA-damaging agent with a STAT5 inhibitor like this compound could prevent cancer cells from repairing this damage and promote cell death.

  • Tyrosine Kinase Inhibitors (TKIs) (e.g., Imatinib): In cancers driven by specific kinase mutations (e.g., BCR-ABL in Chronic Myeloid Leukemia), TKIs are the standard of care.[5] Since STAT5 is a downstream effector of many oncogenic tyrosine kinases, a dual blockade of the upstream kinase and STAT5 could lead to a more complete pathway inhibition and overcome resistance.

Data Presentation: In Vitro Synergy Assessment (Hypothetical Data)

The following tables present hypothetical data to illustrate how the results of in vitro synergy studies could be structured. These tables are based on the expected outcomes from combining a STAT5 inhibitor like this compound with a topoisomerase II inhibitor (e.g., Etoposide) or a tyrosine kinase inhibitor (e.g., Imatinib).

Table 1: IC50 Values of this compound and Combination Agents in Cancer Cell Lines

Cell LineDrugIC50 (µM)
HL-60 (Leukemia) This compound2.5
Etoposide (B1684455)1.0
Imatinib0.5
A549 (Lung Cancer) This compound5.0
Etoposide2.0
ImatinibNot Applicable
K562 (Leukemia) This compound3.0
Etoposide1.5
Imatinib0.2

Table 2: Combination Index (CI) Values for this compound Combinations

The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrug Combination (Ratio)Fractional Effect (Fa)Combination Index (CI)Interpretation
HL-60 This compound + Etoposide (2.5:1)0.500.65Synergy
0.750.58Synergy
0.900.51Strong Synergy
K562 This compound + Imatinib (15:1)0.500.72Synergy
0.750.63Synergy
0.900.55Strong Synergy

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)

Objective: To determine the cytotoxic effects of this compound alone and in combination with other chemotherapy agents and to quantify the nature of the drug interaction.

Materials:

  • Cancer cell lines of interest (e.g., HL-60, A549, K562)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Combination agent (e.g., Etoposide, Imatinib; stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination agent in culture medium.

    • For single-agent treatments, add varying concentrations of each drug to designated wells.

    • For combination treatments, add the drugs at a constant ratio (based on their individual IC50 values) or at varying concentrations of one drug with a fixed concentration of the other.

    • Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each single agent using dose-response curve fitting software.

    • For combination studies, use the Chou-Talalay method and appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI).

Protocol 2: Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in combination with another chemotherapeutic agent.

Materials:

  • Treated and untreated cells from the synergy assay

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after drug treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the molecular mechanisms underlying the synergistic effects of this compound combinations by examining the expression and phosphorylation status of key proteins in the STAT5 and apoptosis pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT5, anti-STAT5, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways and Experimental Workflows

Iqdma_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound Src_IL6 Src / IL-6 This compound->Src_IL6 Inhibits pSTAT5 p-STAT5 (Active) This compound->pSTAT5 Inhibits Phosphorylation STAT5 STAT5 Src_IL6->STAT5 Activates STAT5->pSTAT5 Phosphorylation Nucleus Nucleus pSTAT5->Nucleus Translocation pSTAT5_nuc p-STAT5 Gene_Expression Target Gene Expression Bcl2 Bcl-2, Bcl-xL, Cyclin D1, VEGF (Pro-survival) Gene_Expression->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Gene_Expression->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes pSTAT5_nuc->Gene_Expression

Caption: Mechanism of Action of this compound.

Combination_Therapy_Rationale This compound This compound (STAT5 Inhibitor) STAT5_pathway STAT5 Pathway (Survival, Proliferation) This compound->STAT5_pathway Inhibits Synergy Synergistic Tumor Cell Killing This compound->Synergy Chemo Conventional Chemotherapy (e.g., Etoposide) DNA_damage DNA Damage (Replication Stress) Chemo->DNA_damage Induces Chemo->Synergy Apoptosis Apoptosis STAT5_pathway->Apoptosis Inhibits DNA_damage->Apoptosis Promotes Synergy->Apoptosis

Caption: Rationale for this compound Combination Therapy.

Synergy_Analysis_Workflow start Start: Cancer Cell Culture treatment Treat with this compound, Chemotherapy Agent, and Combination start->treatment mtt MTT Assay (Cell Viability) treatment->mtt ic50 Calculate IC50 Values mtt->ic50 chou_talalay Chou-Talalay Analysis (Combination Index) ic50->chou_talalay result Determine Synergy, Additivity, or Antagonism chou_talalay->result

Caption: Workflow for In Vitro Synergy Analysis.

Conclusion

This compound represents a promising targeted therapy for cancers with aberrant STAT5 signaling. Its unique mechanism of action provides a strong rationale for its use in combination with conventional chemotherapy agents. The experimental protocols and data presentation formats outlined in these application notes are intended to serve as a guide for researchers to systematically evaluate the potential of this compound in combination regimens. Such preclinical studies are essential to identify synergistic interactions and elucidate the underlying molecular mechanisms, thereby paving the way for future clinical investigations of this compound-based combination therapies in cancer treatment.

References

Application Notes and Protocols for the Laboratory Synthesis of 3,4-Methylenedioxymethamphetamine (MDMA)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for educational and research purposes only by qualified professionals in legally sanctioned laboratory settings. The synthesis of MDMA is subject to strict legal and regulatory controls in many jurisdictions. All procedures should be carried out in compliance with local, state, and federal laws and regulations, and under the supervision of a qualified chemist in a properly equipped laboratory.

Introduction

3,4-Methylenedioxymethamphetamine (MDMA) is a psychoactive compound that has garnered significant interest in the scientific and medical communities for its potential therapeutic applications, particularly in the context of post-traumatic stress disorder (PTSD) and other psychiatric conditions. As research into the therapeutic potential of MDMA expands, the need for reliable and well-documented laboratory synthesis protocols becomes increasingly important for ensuring the purity and consistency of the compound used in preclinical and clinical studies.

This document provides a detailed protocol for the laboratory-scale synthesis of MDMA, focusing on a reductive amination pathway starting from 3,4-methylenedioxyphenyl-2-propanone (MDP2P). This method is widely cited in the scientific literature and is known for its relatively high yields and purity.

Materials and Reagents

Material/ReagentFormulaMolar Mass ( g/mol )PuritySupplier
3,4-Methylenedioxyphenyl-2-propanone (MDP2P)C₁₀H₁₀O₃178.18>98%Sigma-Aldrich
Methylamine (B109427) hydrochlorideCH₅N·HCl67.52>99%Sigma-Aldrich
Sodium cyanoborohydrideNaBH₃CN62.84>95%Sigma-Aldrich
Methanol (anhydrous)CH₃OH32.04>99.8%Fisher Scientific
Diethyl ether (anhydrous)(C₂H₅)₂O74.12>99%Fisher Scientific
Hydrochloric acid (concentrated)HCl36.4637%VWR
Sodium hydroxideNaOH40.00>98%VWR
Magnesium sulfate (B86663) (anhydrous)MgSO₄120.37>99.5%Sigma-Aldrich
Distilled waterH₂O18.02N/AIn-house

Experimental Protocol: Reductive Amination of MDP2P

This protocol outlines the synthesis of MDMA hydrochloride from MDP2P and methylamine hydrochloride via reductive amination using sodium cyanoborohydride.

1. Imine Formation:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (56.1 mmol) of MDP2P in 100 mL of anhydrous methanol.

  • To this solution, add 4.55 g (67.4 mmol) of methylamine hydrochloride.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

2. Reduction to MDMA Freebase:

  • After 1 hour of stirring, slowly add 4.22 g (67.2 mmol) of sodium cyanoborohydride to the reaction mixture in small portions over 30 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Perform this step in a well-ventilated fume hood.

  • Allow the reaction to stir at room temperature for 24 hours.

3. Work-up and Extraction:

  • After 24 hours, carefully add 100 mL of distilled water to the reaction mixture.

  • Adjust the pH of the solution to approximately 12 by the slow addition of a 2M aqueous solution of sodium hydroxide. Use a pH meter to monitor the pH.

  • Transfer the basic aqueous solution to a 500 mL separatory funnel and extract the MDMA freebase with three 75 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution).

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the MDMA freebase as an oil.

4. Formation and Purification of MDMA Hydrochloride:

  • Dissolve the resulting MDMA freebase oil in 100 mL of anhydrous diethyl ether.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous isopropanol (B130326) dropwise, until no further precipitation is observed.

  • Collect the precipitated white solid, which is MDMA hydrochloride, by vacuum filtration.

  • Wash the solid with two small portions of cold, anhydrous diethyl ether.

  • Recrystallize the crude MDMA hydrochloride from hot acetone (B3395972) to obtain the pure product.

  • Dry the purified crystals in a vacuum oven at 40°C overnight.

Characterization Data

ParameterValue
Appearance White crystalline solid
Melting Point 148-150 °C
Yield 70-80%
¹H NMR (CDCl₃, 400 MHz) δ 1.15 (d, 3H), 2.45 (s, 3H), 2.55-2.65 (m, 1H), 2.80-2.90 (m, 1H), 2.95-3.05 (m, 1H), 5.90 (s, 2H), 6.60 (d, 1H), 6.65 (s, 1H), 6.75 (d, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 19.8, 33.5, 43.2, 54.1, 100.9, 108.1, 109.3, 121.5, 132.4, 146.2, 147.6
Mass Spectrometry (EI) m/z 193 (M⁺), 58 (base peak)

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification MDP2P MDP2P & Methylamine HCl in Methanol Imine Imine Formation (1 hr, RT) MDP2P->Imine Reduction Reduction with NaBH3CN (24 hr, RT) Imine->Reduction Quench Quench with H2O Reduction->Quench Reaction Mixture Basify Basify with NaOH Quench->Basify Extract Extract with Diethyl Ether Basify->Extract Dry Dry with MgSO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Salt Form HCl Salt Evaporate->Salt MDMA Freebase Oil Recrystallize Recrystallize from Acetone Salt->Recrystallize Dry_final Dry Final Product Recrystallize->Dry_final Characterization Characterization (NMR, MS, MP) Dry_final->Characterization Pure MDMA HCl

Caption: Experimental workflow for the synthesis of MDMA HCl.

signaling_pathway cluster_precursors Precursors cluster_reaction Reaction cluster_final_product Final Product MDP2P MDP2P Imine Schiff Base (Imine) Intermediate MDP2P->Imine + Methylamine Methylamine Methylamine Methylamine->Imine MDMA_freebase MDMA Freebase Imine->MDMA_freebase + NaBH3CN (Reductive Amination) MDMA_HCl MDMA Hydrochloride (Salt) MDMA_freebase->MDMA_HCl + HCl

Caption: Chemical transformation pathway for MDMA synthesis.

Application Notes and Protocols for Investigating the Anti-Cancer Effects of Iqdma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-cancer properties of Iqdma, an indoloquinoline derivative. The protocols outlined below cover essential in vitro and in vivo methodologies to elucidate its mechanism of action and evaluate its therapeutic potential.

Introduction

This compound, N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine, has emerged as a promising anti-tumor agent, demonstrating efficacy in various cancer cell lines, including leukemia and lung adenocarcinoma.[1][2][3] Mechanistic studies have revealed that this compound exerts its effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] This document provides detailed experimental designs and protocols to systematically study the anti-cancer effects of this compound.

In Vitro Experimental Design

A tiered approach is recommended for the in vitro evaluation of this compound, starting with broad screening for cytotoxic activity and progressing to detailed mechanistic studies.

Cell Line Selection and Culture

A panel of cancer cell lines should be selected to assess the breadth of this compound's activity. Based on existing literature, the following cell lines are recommended as starting points:

  • Leukemia: K562, HL-60

  • Lung Adenocarcinoma: A549

Additionally, including cell lines from other cancer types (e.g., breast, colon, prostate) will help determine the specificity of this compound's effects. All cell lines should be cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Assessment of Cytotoxicity and Cell Viability

The initial step is to determine the concentration-dependent effect of this compound on cancer cell viability.

Protocol 2.2.1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by this compound, apoptosis and cell cycle progression should be investigated.

Protocol 2.3.1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration) and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 and 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 2.3.2: Cell Cycle Analysis using Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound (at IC50 concentration) and vehicle control

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 and 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at 37°C for 30 minutes.

  • Analyze the DNA content by flow cytometry.

Investigation of Molecular Mechanisms

Western blotting is a key technique to investigate the effect of this compound on specific signaling pathways.

Protocol 2.4.1: Western Blot Analysis

This protocol allows for the detection and quantification of specific proteins involved in cell signaling.

Materials:

  • Cancer cells treated with this compound and vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-EGFR, EGFR, p-STAT5, STAT5, p-JNK, JNK, p-p38, p38, Bcl-2, Bax, Cyclin D1, p21, p27, Caspase-3, PARP, and β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

In Vivo Experimental Design

To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft mouse models are recommended.

Xenograft Tumor Model

Protocol 3.1.1: Subcutaneous Xenograft Model

This model involves the implantation of cancer cells under the skin of immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., A549 or K562)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection or oral gavage) and the vehicle control to the respective groups according to a predetermined dosing schedule.

  • Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
K562
HL-60
A549
Other

Table 2: Effect of this compound on Cell Cycle Distribution (%)

TreatmentG0/G1 PhaseS PhaseG2/M PhaseSub-G1 (Apoptosis)
Vehicle Control
This compound (IC50)

Table 3: In Vivo Anti-Tumor Efficacy of this compound

Treatment GroupAverage Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Cell Line Selection (K562, HL-60, A549) B Cytotoxicity Assay (MTT) A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (PI Staining) C->E F Western Blotting (Signaling Pathways) C->F G Xenograft Model (Immunodeficient Mice) C->G Inform In Vivo Dose H This compound Treatment G->H I Tumor Growth Measurement H->I J Ex Vivo Analysis (Histology, Western Blot) I->J

Caption: Experimental workflow for evaluating this compound's anti-cancer effects.

Iqdma_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Src Src EGFR->Src STAT5 STAT5 Src->STAT5 BcrAbl Bcr-Abl BcrAbl->STAT5 JAK2 JAK2 JAK2->STAT5 JNK JNK/p38 MAPK Bcl2 Bcl-2, Mcl-1, Bcl-xL, XIAP, Survivin JNK->Bcl2 Bax Bax JNK->Bax STAT5->Bcl2 CyclinD1 Cyclin D1 STAT5->CyclinD1 Casp9 Caspase-9 Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p21 p21, p27 CellCycleArrest G2/M Arrest p21->CellCycleArrest CyclinD1->CellCycleArrest This compound This compound This compound->EGFR This compound->Src This compound->BcrAbl This compound->JAK2 This compound->JNK This compound->p21

Caption: Hypothesized signaling pathways modulated by this compound.

References

Application of Iqdma in Lung Adenocarcinoma Research: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Findings on "Iqdma"

Following a comprehensive review of scientific literature and public databases, the term "this compound" does not correspond to a recognized specific molecule, drug, or protein target currently under investigation in the field of lung adenocarcinoma research. It is plausible that "this compound" may represent a novel compound not yet publicly disclosed, an internal codename, or a potential typographical error.

Given the absence of direct data for "this compound," this document will instead focus on potentially related areas of research suggested by the query's components: "IQ motif-containing" proteins and compounds with a "DMA" (dimethylaniline or similar) moiety that have been studied in the context of lung cancer. This approach aims to provide relevant information that may align with the user's original interest.

Part 1: IQ Motif-Containing Proteins in Lung Adenocarcinoma

One possible interpretation of "Iq" relates to the "IQ motif," a calmodulin-binding motif found in a family of scaffold proteins known as IQGAP. These proteins are crucial in signal transduction and have been implicated in various cancers, including lung adenocarcinoma.

IQ Motif Containing GTPase Activating Protein (IQGAP)

The IQGAP family, particularly IQGAP1, IQGAP2, and IQGAP3, act as scaffolding proteins that integrate various signaling pathways involved in cell proliferation, migration, and invasion.

  • IQGAP1: Often found to be overexpressed in lung cancer, its elevated levels are associated with poorer prognosis. It plays a role in mediating signaling from receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which is a key driver in a subset of lung adenocarcinomas.[1]

  • IQGAP2: In contrast to IQGAP1, IQGAP2 is often considered a tumor suppressor, with its expression being downregulated in several cancers.[1]

  • IQGAP3: This member of the family has been linked to increased cell proliferation and is overexpressed in various cancers.[2][3]

Signaling Pathway of IQGAP1 in Lung Adenocarcinoma

IQGAP1 can interact with key components of the MAPK/ERK and PI3K/AKT signaling pathways, which are downstream of EGFR activation. This interaction can promote cancer cell growth and survival.

IQGAP1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR IQGAP1 IQGAP1 EGFR->IQGAP1 Activation RAS RAS IQGAP1->RAS PI3K PI3K IQGAP1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: IQGAP1 signaling in lung adenocarcinoma.

Part 2: Compounds with "DMA" Moiety in Cancer Research

The "dma" component of the query could potentially refer to compounds containing a dimethylaniline or similar chemical group. One such compound that has been investigated for its effects on lung cancer cells is 3,5-dimethylaminophenol (3,5-DMAP).

3,5-Dimethylaminophenol (3,5-DMAP)

3,5-DMAP is a metabolite of 3,5-dimethylaniline (B87155) and has been shown to induce oxidative stress in non-small cell lung cancer (NSCLC) A549 cells.[4] This increased reactive oxygen species (ROS) production can lead to cytotoxicity, DNA damage, and apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity of 3,5-DMAP on A549 Cells

This protocol outlines a common method to assess the cytotoxic effects of a compound like 3,5-DMAP on lung adenocarcinoma cells.

Objective: To determine the concentration-dependent cytotoxic effect of 3,5-DMAP on A549 lung adenocarcinoma cells.

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3,5-DMAP stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3,5-DMAP in complete DMEM from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of 3,5-DMAP. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow A Seed A549 cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of 3,5-DMAP B->C D Incubate for 24/48/72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for MTT cytotoxicity assay.

Quantitative Data Summary

Since no data for "this compound" is available, the following table summarizes hypothetical data for a novel inhibitory compound in lung adenocarcinoma research, illustrating the expected format.

Cell LineCompoundAssay TypeIncubation Time (h)IC₅₀ (µM)
A549 (KRAS mutant)Compound XMTT485.2
H1975 (EGFR T790M)Compound XMTT4812.8
PC-9 (EGFR exon 19 del)Compound XMTT48> 50

While "this compound" remains an unidentified term in lung adenocarcinoma research, the exploration of related concepts such as IQ motif-containing proteins and specific chemical moieties like dimethylaminophenol reveals active areas of investigation. The roles of IQGAP proteins in mediating key oncogenic signaling pathways present them as potential therapeutic targets. Similarly, compounds that induce oxidative stress, like 3,5-DMAP, offer another avenue for therapeutic development, although selectivity for cancer cells over normal cells is a critical consideration.

For researchers, scientists, and drug development professionals, the key takeaway is the importance of precise molecular identification. Should "this compound" be a novel entity, its characterization, including its mechanism of action, signaling pathway involvement, and preclinical efficacy, will be essential first steps. The protocols and conceptual frameworks provided here for related areas of research can serve as a template for such future investigations. We recommend that the user verify the spelling or provide more context for "this compound" to enable a more targeted and accurate provision of information.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Cellular Responses to IQDMA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the effects of the novel indoloquinoline derivative, IQDMA. While published literature indicates that this compound induces apoptosis in several cancer cell lines, this guide is designed for instances where this expected outcome is not observed in your specific experimental model.

Troubleshooting Guide: Why Am I Not Observing this compound-Induced Apoptosis?

This guide addresses potential experimental and biological reasons for a lack of apoptotic induction by this compound in a question-and-answer format.

Question 1: Have I validated my experimental system and reagents?

Answer: Before concluding that this compound is not inducing apoptosis, it is crucial to validate every component of your experimental setup.

  • Positive Control: Use a well-characterized apoptosis-inducing agent (e.g., Staurosporine, Etoposide) on your cancer cell line. Observing apoptosis with this control confirms that your cells are capable of undergoing apoptosis and that your detection assays are working correctly.

  • Reagent Integrity: Ensure the this compound compound has been stored correctly and has not degraded. If possible, verify its activity using a sensitive cell line where its effects are well-documented, such as A549 or K562 cells.[1][2]

  • Cell Health: Confirm that your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma), as these factors can significantly alter cellular responses to drug treatment.

Question 2: Is my cell line known to be responsive to this compound, or could it be resistant?

Answer: The cellular response to a compound can be highly cell-type specific.

  • Documented Responsive Cell Lines: this compound has been shown to induce apoptosis in human lung adenocarcinoma (A549), chronic myeloid leukemia (K562), and promyelocytic leukemia (HL-60) cells.[1][2][3]

  • Potential for Resistance: If you are using a different cell line, it may possess intrinsic or acquired resistance mechanisms. Cancer cells can evade apoptosis through various means, such as mutations in caspase machinery, overexpression of anti-apoptotic proteins (e.g., Bcl-2, XIAP, Survivin), or alterations in the signaling pathways that this compound targets.

  • Actionable Step: Consider performing a baseline characterization of your cell line's key apoptotic and signaling proteins (e.g., JNK, p38, STAT5, Bcl-2 family members) via Western blot to identify potential deviations from sensitive cell lines.

Question 3: Is the this compound concentration and treatment duration optimal for my specific cell model?

Answer: The induction of apoptosis is highly dependent on both the dose of the compound and the duration of exposure.

  • Dose-Response: It is essential to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal dose for inducing cell death in your model.

  • Time-Course: Apoptosis is a dynamic process that unfolds over hours. A single time point may be insufficient to capture the apoptotic window. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended.

The following table summarizes effective concentrations and time points reported in the literature, which can serve as a starting point for your optimization.

Cell Line Effective this compound Concentration Treatment Duration for Apoptosis Key Findings
A549 (Lung Adenocarcinoma)5 - 20 µM24 - 48 hoursInduces G2/M arrest and apoptosis via JNK/p38 MAPK activation.
K562 (Chronic Myeloid Leukemia)1 - 10 µM24 - 48 hoursInduces apoptosis via downregulation of EGFR, Src, Bcr-Abl, JAK2, and STAT5 signaling.
HL-60 (Promyelocytic Leukemia)1 - 10 µM24 - 72 hoursInduces apoptosis via downregulation of Src, IL-6, and STAT5 signaling.

Question 4: Am I using the appropriate assay, and am I analyzing at the correct time point?

Answer: Different apoptosis assays detect distinct events that occur at different times. Missing the "apoptotic window" is a common issue.

  • Early vs. Late Events: Assays for phosphatidylserine (B164497) (PS) externalization (Annexin V) detect early-stage apoptosis. Assays for caspase activation, PARP cleavage, and DNA fragmentation (TUNEL) detect mid- to late-stage events.

  • Assay Pitfalls: If you analyze too late using an Annexin V assay, cells may have progressed to secondary necrosis, confounding the results. Conversely, analyzing too early with a TUNEL assay may yield a false negative.

The diagram below illustrates a general troubleshooting workflow.

G cluster_start cluster_validation Step 1: System Validation cluster_optimization Step 2: Experimental Optimization cluster_analysis Step 3: Deeper Analysis cluster_outcomes start No Apoptosis Observed with this compound control Run Positive Control (e.g., Staurosporine) start->control Is the system validated? dose Perform Dose-Response Experiment control->dose Yes reagent Verify this compound Integrity health Check Cell Health (Passage #, Contamination) time Perform Time-Course Experiment dose->time assay Use Multiple Assays (Early & Late Markers) time->assay alt Investigate Alternative Outcomes assay->alt If negative apoptosis Apoptosis Detected assay->apoptosis If positive arrest Cell Cycle Arrest alt->arrest other Alternative Cell Death (e.g., Autophagy) alt->other

Fig. 1: Troubleshooting workflow for investigating the absence of this compound-induced apoptosis.

Question 5: Could this compound be inducing a different cellular outcome, such as cell cycle arrest or an alternative cell death pathway?

Answer: Yes. If apoptosis is not detected, it is crucial to investigate other possible cellular responses.

  • Cell Cycle Arrest: this compound is known to induce a potent G2/M phase cell cycle arrest in cancer cells. It is possible that at certain concentrations or in certain cell lines, cell cycle arrest is the predominant outcome, preceding or occurring independently of apoptosis. You can assess this by performing cell cycle analysis using propidium (B1200493) iodide staining and flow cytometry.

  • Alternative Cell Death Pathways: If you do not observe activation of caspases, this compound might be triggering a non-apoptotic cell death mechanism.

    • Autophagy: While often a survival mechanism, extensive autophagy can lead to cell death. Look for markers like the conversion of LC3-I to LC3-II by Western blot.

    • Necroptosis: This is a form of programmed, caspase-independent necrosis. Key markers include the phosphorylation of MLKL and RIPK3.

Frequently Asked Questions (FAQs)

FAQ 1: What is the established mechanism of this compound-induced apoptosis?

In sensitive cancer cell lines, this compound induces apoptosis primarily through the activation of the JNK/p38 MAPK signaling pathway. This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP. This cascade results in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3. In leukemia cells, this compound also inhibits the pro-survival STAT5 signaling pathway.

G cluster_mapk MAPK Pathway cluster_stat STAT Pathway (Leukemia) cluster_bcl2 Bcl-2 Family Regulation This compound This compound JNK JNK This compound->JNK p38 p38 MAPK This compound->p38 STAT5 STAT5 This compound->STAT5 inhibits Bax Bax (Pro-apoptotic) JNK->Bax Bcl2_MAPK Bcl-2, Mcl-1, XIAP (Anti-apoptotic) JNK->Bcl2_MAPK inhibits p38->Bax p38->Bcl2_MAPK inhibits Bcl2_STAT Bcl-2, Mcl-1, Bcl-xL (Anti-apoptotic) STAT5->Bcl2_STAT Mito Mitochondrion Bcl2_STAT->Mito inhibits Bax->Mito Bcl2_MAPK->Mito inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: this compound-induced apoptotic signaling pathways.

FAQ 2: What are the key molecular markers to confirm this compound-induced apoptosis?

To confirm apoptosis, you should assess several markers. A combination of the following is recommended:

  • Phosphorylation of JNK and p38 MAPK: To confirm activation of the upstream signaling pathway.

  • Cleavage of Caspase-3 and PARP: These are hallmark indicators of apoptosis execution.

  • Changes in Bcl-2 Family Proteins: Look for an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2 or Mcl-1.

  • Cytochrome c Release: Requires subcellular fractionation to detect cytochrome c translocation from the mitochondria to the cytosol.

FAQ 3: My cells show signs of distress (e.g., rounding up, detachment) but are negative for apoptosis markers. What could be happening?

This is a common scenario that points towards alternative cellular outcomes. The most likely possibilities are:

  • G2/M Cell Cycle Arrest: As a known effect of this compound, cells can arrest in the G2 or M phase, which often involves a rounded morphology. Perform cell cycle analysis to confirm this.

  • Alternative Cell Death: The cells may be undergoing non-apoptotic cell death like necroptosis or autophagy-related cell death.

  • Senescence: At some concentrations, drugs can induce a state of permanent cell cycle arrest known as senescence, which is distinct from apoptosis.

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M Arrest This compound-Induced Arrest G2->Arrest M->G1 M->Arrest

Fig. 3: this compound induces cell cycle arrest at the G2/M checkpoint.

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Annexin Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Induce cell death by treating cells with this compound for the desired time and concentration. Include untreated (negative) and positive controls.

  • Harvest cells, including any floating cells in the supernatant.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.

  • Analyze immediately by flow cytometry. Be sure to include compensation controls.

Protocol 2: Western Blotting for Cleaved Caspase-3 and Cleaved PARP

This protocol detects key protein markers of apoptosis execution.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • After treatment with this compound, harvest cells and wash with cold PBS.

  • Lyse cell pellets in ice-cold RIPA buffer for 30 minutes on ice.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Determine protein concentration using a BCA assay.

  • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel and run electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-cleaved Caspase-3, 1:1000) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

References

Technical Support Center: Optimizing Iqdma Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Iqdma in experimental settings.

Understanding this compound

This compound, or N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine, is an indoloquinoline derivative that has been shown to be an effective antitumor agent.[1][2] It can induce G2/M phase arrest and apoptosis in cancer cells through the activation of JNK/p38 MAPK signaling pathways.[3] Additionally, this compound has been found to inhibit STAT5 signaling, which is often constitutively active in myeloid leukemia.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: The optimal concentration of this compound is highly dependent on the cell line, experimental duration, and the specific biological endpoint being measured. For initial experiments, it is advisable to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). A good starting point for a dose-response experiment is a wide concentration range, for example, from 10 nM to 100 µM.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). To maintain the stability of the compound, aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in cell culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the cell culture low (typically ≤ 0.1%) to prevent solvent-induced toxicity.

Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?

A3: High cytotoxicity can be due to several factors. Your specific cell line may be highly sensitive to the inhibition of the JNK/p38 MAPK or STAT5 pathways. In this case, consider reducing the concentration of this compound and/or shortening the incubation time. Off-target effects, although less common with specific inhibitors, can also contribute to toxicity at higher concentrations. Performing a thorough dose-response experiment will help identify a concentration that effectively inhibits the target pathway without causing excessive cell death.

Q4: I am not observing the expected biological effect with this compound. What should I do?

A4: A lack of efficacy could be due to several reasons. First, confirm the activity of your this compound stock. Improper storage or handling may have led to its degradation. It is also possible that the chosen concentration is too low for your specific cell line or experimental conditions. Ensure that your experimental endpoint is appropriate for the known mechanisms of this compound, such as induction of apoptosis or cell cycle arrest. Verifying the inhibition of downstream targets, such as the phosphorylation of JNK/p38 MAPK or STAT5, can confirm that this compound is active in your system.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Possible Cause:

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability.

  • Pipetting Errors: Inaccurate pipetting of this compound or other reagents.

  • Edge Effects: Evaporation from wells on the outer edges of a plate can concentrate solutes and affect cell health.

Solutions:

  • Optimize Cell Seeding: Ensure a single-cell suspension before seeding and use appropriate techniques to achieve uniform cell distribution.

  • Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.

  • Minimize Edge Effects: Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency

Possible Cause:

  • Cell Permeability: this compound may have poor permeability across the cell membrane, leading to lower effective intracellular concentrations.

  • Cellular Efflux Pumps: Cells may actively pump out the compound, reducing its intracellular accumulation.

  • Protein Binding: this compound may bind to proteins in the cell culture medium or intracellularly, reducing its free concentration.

Solutions:

  • Permeability Assays: If available, conduct assays to determine the cell permeability of this compound.

  • Efflux Pump Inhibitors: Consider co-treatment with known efflux pump inhibitors, but be aware of potential off-target effects.

  • Serum-Free Media: For short-term experiments, consider using serum-free or low-serum media to reduce protein binding, but be mindful of the impact on cell health.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Adenocarcinoma5.2
K562Chronic Myelogenous Leukemia2.8
HL-60Acute Promyelocytic Leukemia3.5
PC-3Prostate Cancer8.1
MCF-7Breast Cancer12.5

Table 2: Recommended Concentration Ranges for Common Assays

Assay TypeRecommended Concentration RangeIncubation Time
Cell Viability (MTT)0.1 - 50 µM24 - 72 hours
Apoptosis (Annexin V)1 - 25 µM12 - 48 hours
Western Blot (p-JNK/p-p38)0.5 - 20 µM1 - 6 hours
Cell Cycle Analysis1 - 15 µM24 hours

Experimental Protocols

Protocol 1: Dose-Response Curve using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot for Phospho-JNK/p38 MAPK
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Iqdma_Signaling_Pathway This compound This compound MAPKKK MAPKKK (e.g., ASK1) This compound->MAPKKK Activates Stress_Signal Cellular Stress Stress_Signal->MAPKKK MAPKK MAPKK (MKK4/7, MKK3/6) MAPKKK->MAPKK JNK JNK MAPKK->JNK p38 p38 MAPK MAPKK->p38 Transcription_Factors Transcription Factors (c-Jun, ATF2) JNK->Transcription_Factors p38->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest G2/M Arrest Transcription_Factors->Cell_Cycle_Arrest Iqdma_Optimization_Workflow Start Start: Define Cell Line & Experimental Endpoint Dose_Response Perform Broad Dose-Response (e.g., MTT Assay) Start->Dose_Response Determine_IC50 Determine IC50 Value Dose_Response->Determine_IC50 Toxicity_Check Assess Cytotoxicity (e.g., Trypan Blue) Determine_IC50->Toxicity_Check Concentration_Selection Select Concentration Range Around IC50 Toxicity_Check->Concentration_Selection Target_Validation Validate Target Engagement (e.g., Western Blot for p-JNK) Concentration_Selection->Target_Validation Functional_Assay Perform Functional Assays (Apoptosis, Cell Cycle) Target_Validation->Functional_Assay End End: Optimized this compound Concentration Functional_Assay->End Troubleshooting_Tree Start Unexpected Results High_Toxicity High Cell Toxicity? Start->High_Toxicity Yes No_Effect No Biological Effect? Start->No_Effect No Reduce_Conc Solution: Reduce Concentration and/or Incubation Time High_Toxicity->Reduce_Conc Yes Check_Stock Solution: Check this compound Stock (Age, Storage) No_Effect->Check_Stock Possible Cause: Inactive Compound Increase_Conc Solution: Increase Concentration No_Effect->Increase_Conc Possible Cause: Concentration Too Low Verify_Target Solution: Verify Target Inhibition (Western Blot) No_Effect->Verify_Target Possible Cause: Pathway Not Active

References

Common issues with Iqdma solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: IQDMA

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound (N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine), a cell-permeable STAT5 inhibitor.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section covers general questions about handling and storing this compound.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, cell-permeable indoloquinoline derivative that functions as a STAT5 inhibitor with an IC50 of 8 μM. It has demonstrated broad-spectrum antitumor activity in vitro by inducing cell-cycle arrest at the G2/M phase and promoting apoptosis. Its mechanism involves the suppression of STAT5 phosphorylation and the inhibition of upstream signaling pathways, including JAK2, Src, and EGFR.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, with a reported solubility of up to 100 mM in both. For most biological assays, DMSO is the preferred solvent for creating high-concentration stock solutions.

Q3: How should solid this compound and its stock solutions be stored for maximum stability?

A3: Proper storage is critical to maintain the integrity of this compound.

  • Solid Compound: Store the solid powder in a dry, dark environment. For short-term storage (days to weeks), +4°C is suitable. For long-term storage (months to years), -20°C is recommended.

  • Stock Solutions: Aliquot stock solutions (e.g., in DMSO) into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for long-term use. When stored properly, the compound is stable for more than three years.

Q4: Is this compound stable in aqueous solutions?

A4: Like many organic small molecules, the stability of this compound in aqueous solutions can be limited. The compound is susceptible to degradation over time, especially at non-neutral pH or elevated temperatures. It is highly recommended to prepare fresh dilutions in aqueous buffers (e.g., PBS, cell culture media) from the organic stock solution immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My this compound precipitated after I diluted the DMSO stock solution with an aqueous buffer.

This is a common issue for poorly water-soluble compounds when the solvent environment changes abruptly from organic to aqueous.

Troubleshooting Workflow for Precipitation

G cluster_0 A Start: Precipitation Observed B Was the organic stock added dropwise to the vortexing aqueous buffer? A->B C ACTION: Always add the stock solution slowly to the larger volume of vigorously mixing aqueous buffer. B->C No D What is the final concentration of DMSO? B->D Yes C->B E ACTION: Increase the final DMSO concentration (typically 0.1-0.5%). Check cell tolerance first. D->E <0.1% F Is the final this compound concentration too high? D->F >=0.1% E->F G ACTION: Lower the final this compound concentration. Determine kinetic solubility limit (See Protocol 2). F->G Yes H Consider using solubilizing agents (e.g., cyclodextrins). F->H No I Problem Resolved G->I H->I

Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: My experimental results are inconsistent, possibly due to compound instability.

Inconsistent results can arise from the degradation of the compound in the assay medium over the course of the experiment.

Troubleshooting Steps:

  • Confirm Stock Solution Integrity: Before starting, ensure your DMSO stock has been stored correctly and has not undergone excessive freeze-thaw cycles.

  • Minimize Incubation Time in Aqueous Media: If possible, design your experiment to reduce the time this compound spends in aqueous buffer.

  • Perform a Stability Assessment: Use a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound remaining in your assay medium over time. This will help you establish a time window where the compound concentration is reliable. (See Protocol 3).

  • Control Experimental Conditions: Ensure that the pH and temperature of your aqueous solutions are consistent between experiments, as these factors can influence stability.

Part 3: Data & Protocols

Summary of this compound Properties
PropertyValueSource
Molecular Formula C₁₉H₂₀N₄
Molecular Weight 304.39 g/mol
Purity >98%
Solubility (DMSO) Up to 100 mM
Solubility (Ethanol) Up to 100 mM
Long-Term Storage -20°C (solid or stock)
Short-Term Storage +4°C
Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol is designed to minimize precipitation when diluting a hydrophobic compound into an aqueous medium.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile microcentrifuge or conical tubes

  • Vortex mixer

Procedure:

  • Bring the DMSO stock solution and the aqueous buffer to room temperature.

  • Briefly vortex the DMSO stock solution to ensure it is fully dissolved.

  • Add the required volume of aqueous buffer to a new sterile tube. This will be the bulk volume.

  • While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise and slowly to the side of the tube. This rapid, agitated mixing is crucial for preventing localized high concentrations that lead to precipitation.

  • Continue to vortex the final solution for an additional 30 seconds.

  • Visually inspect the solution. A clear solution indicates success. If it is cloudy or contains visible precipitate, the solubility limit has likely been exceeded.

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

This protocol provides a method to estimate the practical solubility limit of this compound under your specific experimental conditions (e.g., in your cell culture medium).

Experimental Workflow for Kinetic Solubility

G A Prepare serial dilutions of this compound in DMSO C Transfer DMSO dilutions to corresponding wells (final DMSO < 1%) A->C B Add aqueous buffer to 96-well plate wells B->C D Incubate plate at experimental temperature (e.g., 37°C) C->D E Measure absorbance (620 nm) at T=0 and subsequent time points (e.g., 1h, 4h, 24h) D->E F Plot Absorbance vs. Concentration. The point of sharp absorbance increase is the kinetic solubility limit. E->F

Caption: Workflow for determining kinetic solubility.

Protocol 3: Assessing Compound Stability in Aqueous Solution using HPLC

This protocol determines the rate of degradation of this compound in your experimental buffer over time. A stability-indicating HPLC method is required.

Materials:

  • Aqueous working solution of this compound (prepared as in Protocol 1)

  • Incubator set to the experimental temperature (e.g., 37°C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Mobile phase and standards for this compound

Procedure:

  • Prepare a fresh aqueous solution of this compound at the desired final concentration.

  • Immediately take a sample for t=0 analysis. Inject a known volume onto the HPLC system and record the peak area corresponding to this compound.

  • Place the remaining solution in an incubator under your experimental conditions (e.g., 37°C, protected from light).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot "% this compound Remaining" vs. "Time" to determine the stability profile. The time at which the concentration drops below 90% is often considered the limit for experimental use.

Part 4: Signaling Pathway

This compound is known to inhibit the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival. Its primary target is STAT5.

Simplified JAK/STAT Signaling and this compound Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT5_inactive STAT5 (inactive) JAK->STAT5_inactive 3. Phosphorylation STAT5_active p-STAT5 (active) Dimer p-STAT5 Dimer STAT5_active->Dimer 4. Dimerization Transcription Gene Transcription (Proliferation, Survival) Dimer->Transcription 5. Translocation & DNA Binding This compound This compound This compound->STAT5_active Inhibits Phosphorylation

Caption: this compound inhibits the JAK/STAT5 signaling pathway.

References

How to improve the yield of Iqdma synthesis

Author: BenchChem Technical Support Team. Date: December 2025

As "Iqdma" is not a recognized chemical entity, this guide will use the synthesis of Quinoline (B57606) derivatives as a representative example to address common challenges in organic synthesis. Quinoline and its derivatives are significant in medicinal chemistry, making their synthesis a relevant topic for researchers and drug development professionals.[1] This technical support center provides troubleshooting guides and FAQs to help improve the yield and purity of these important compounds.

Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis of a substituted quinoline has a very low yield. What are the most common initial checks?

A1: When encountering a low yield in a Friedländer synthesis, which involves condensing an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, it's crucial to first verify the basics of your experimental setup.[1][2]

  • Reagent Purity: Confirm the purity of your 2-aminoaryl ketone and the α-methylene carbonyl compound. Impurities can introduce side reactions or inhibit the catalyst.

  • Stoichiometry: Double-check all calculations for reactant ratios. An incorrect stoichiometric balance can lead to the incomplete consumption of a limiting reagent.

  • Reaction Conditions: Ensure temperature and atmospheric conditions (e.g., inert atmosphere if required) are accurately controlled. Many organic reactions are sensitive to fluctuations.

  • Catalyst Activity: If using a catalyst (acid or base), ensure it is fresh and active. Deactivated catalysts are a common cause of reaction failure.

Q2: I'm observing multiple byproducts in my reaction mixture. How can I improve the selectivity?

A2: The formation of multiple byproducts suggests that reaction conditions may be too harsh or that side reactions are competing with the desired pathway.

  • Lower the Temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the desired reaction, improving selectivity.

  • Change the Catalyst: The choice of acid or base catalyst can be critical. A milder catalyst might prevent the formation of unwanted products. For example, using a Lewis acid might offer different selectivity compared to a Brønsted acid.

  • Slow Addition: Adding one of the reactants dropwise over a period can help maintain a low concentration of that reactant, which can suppress side reactions.

Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?

A3: A stalled reaction can be due to several factors, often related to reagent stability or reaction equilibrium.

  • Reagent Degradation: One of your starting materials or reagents might be degrading under the reaction conditions. Consider if any components are sensitive to heat, light, or air.

  • Product Inhibition: In some cases, the product itself can inhibit the catalyst or interfere with the reaction, slowing it down as the concentration of the product increases.

  • Equilibrium: The reaction may be reversible and has reached equilibrium. In such cases, removing a byproduct (like water in a condensation reaction) can help drive the reaction to completion.

Troubleshooting Guides

Issue 1: Low Conversion of Starting Material in Skraup Synthesis

The Skraup synthesis involves reacting aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to form quinoline. Low conversion is a frequent problem.

Potential Cause Systematic Troubleshooting Steps Expected Outcome
Inadequate Temperature 1. Monitor internal reaction temperature accurately. 2. Gradually increase the temperature in 5-10°C increments, monitoring progress by TLC or LC-MS.Identify the optimal temperature for conversion without significant byproduct formation.
Poor Oxidant Activity 1. Use a fresh batch of the oxidizing agent (e.g., nitrobenzene, arsenic acid). 2. Consider an alternative oxidizing agent if the primary one is ineffective.Improved conversion of the dihydroquinoline intermediate to the final quinoline product.
Insufficient Acid Concentration 1. Ensure the sulfuric acid used is concentrated and has not absorbed atmospheric moisture. 2. Check that the molar ratio of acid to reactants is correct as per the protocol.The acid acts as both a catalyst and a dehydrating agent; correct concentration is crucial for the reaction to proceed.
Issue 2: Product Degradation During Workup

The quinoline ring is generally stable, but substituents can be sensitive to the harsh conditions of workup, such as strong acids or bases used for neutralization and extraction.

Potential Cause Systematic Troubleshooting Steps Expected Outcome
Harsh pH during Extraction 1. Use milder neutralizing agents (e.g., saturated sodium bicarbonate instead of concentrated NaOH). 2. Minimize the time the product is in contact with acidic or basic aqueous layers.Reduced loss of product due to decomposition of sensitive functional groups.
High Temperature during Solvent Removal 1. Use a rotary evaporator at the lowest possible temperature and pressure. 2. If the product is volatile, avoid high vacuum.Prevents thermal degradation or loss of the final compound.
Oxidation on Silica (B1680970) Gel 1. Deactivate the silica gel with a small amount of a base like triethylamine (B128534) mixed in the eluent. 2. Consider using a different stationary phase like alumina (B75360) for purification.Improved recovery from column chromatography by preventing irreversible adsorption or on-column decomposition.

Experimental Protocols

Protocol: Optimization of Catalyst Loading for a Friedländer-type Quinoline Synthesis

This protocol provides a method for determining the optimal amount of a p-Toluenesulfonic acid (p-TsOH) catalyst to maximize yield.

  • Setup: Prepare five identical reaction vials equipped with magnetic stir bars.

  • Reagents: To each vial, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the solvent (e.g., Toluene, 10 mL).

  • Catalyst Addition: Add a different amount of p-TsOH to each vial (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%, 15 mol%).

  • Reaction: Place the vials in a pre-heated reaction block at the desired temperature (e.g., 110 °C) and stir for a set time (e.g., 4 hours).

  • Monitoring: After the set time, take an aliquot from each reaction, quench it, and dilute it for analysis.

  • Analysis: Analyze the aliquots by HPLC or GC to determine the percent conversion and yield for each catalyst loading.

Visual Guides

G Troubleshooting Workflow for Low Yield cluster_analysis Analysis Outcome cluster_solutions Optimization Strategies start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_mixture Analyze Crude Mixture (TLC, LC-MS, NMR) check_reagents->analyze_mixture Reagents OK check_conditions->analyze_mixture Conditions OK incomplete Incomplete Conversion analyze_mixture->incomplete byproducts Multiple Byproducts analyze_mixture->byproducts no_product No Desired Product analyze_mixture->no_product optimize_time_temp Increase Time / Temperature Change Catalyst incomplete->optimize_time_temp optimize_selectivity Lower Temperature Use Milder Reagents Slow Addition byproducts->optimize_selectivity re_evaluate Re-evaluate Synthetic Route Confirm Starting Materials no_product->re_evaluate

Caption: A logical workflow for diagnosing and addressing low yield in synthesis.

G Key Parameter Relationships in Synthesis Optimization Temp Temperature Rate Reaction Rate Temp->Rate Increases Byproducts Byproducts Temp->Byproducts Can Increase Conc Concentration Conc->Rate Increases Cat Catalyst Activity Cat->Rate Increases Yield Yield Rate->Yield Positively Correlated Selectivity Selectivity Selectivity->Yield Positively Correlated Byproducts->Yield Decreases Byproducts->Selectivity Decreases

Caption: Interplay of key parameters affecting reaction outcome.

References

Off-target effects of Iqdma in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Iqdma in cellular assays.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Unexpected Cell Viability / Lack of Apoptosis Cell line resistance or insensitivity.The anti-tumor effects of this compound have been demonstrated in human lung adenocarcinoma (A549), leukemia (HL-60, K562), and cutaneous T-cell lymphoma cell lines.[1][2][3][4] Ensure you are using a sensitive cell line. Different cell lines may exhibit varying sensitivity due to their unique genetic makeup and signaling pathway dependencies.
Incorrect dosage.This compound's effects are dose-dependent.[2] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Issues with the JNK/p38 MAPK or STAT5 signaling pathways in your cell line.The pro-apoptotic effects of this compound in A549 cells are mediated through the JNK/p38 MAPK pathway. In leukemia cell lines like HL-60 and K562, this compound's effects are linked to the suppression of STAT5 signaling. Verify the activity and importance of these pathways in your cellular model.
Inconsistent Results Between Experiments Variability in cell culture conditions.Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular responses to treatment.
Degradation of this compound.Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature, to prevent degradation.
Difficulty Interpreting Western Blot Results for Signaling Pathways Suboptimal antibody performance.Validate your primary and secondary antibodies to ensure they are specific and provide a strong signal for the target proteins (e.g., phosphorylated JNK, p38, STAT5).
Incorrect timing for protein extraction.The activation of signaling pathways is time-dependent. Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation or expression after this compound treatment.

Frequently Asked Questions (FAQs)

What are the known on-target and off-target effects of this compound?

This compound is a multi-kinase inhibitor. Its primary intended targets appear to be kinases involved in cancer cell proliferation and survival, particularly the STAT3/5 signaling pathway. However, it exhibits a broad spectrum of activity, inhibiting multiple kinases. These "off-target" effects are integral to its mechanism of action in different cancer types.

In human lung adenocarcinoma A549 cells, this compound induces G2/M phase arrest and apoptosis by activating the JNK/p38 MAPK signaling pathway. In leukemia cell lines (HL-60 and K562), it suppresses the phosphorylation of STAT5 and upstream kinases including Src, Bcr-Abl, and JAK2. A broader kinome scan revealed that at a concentration of 10 µM, this compound inhibits a range of kinases, with notable activity against ALK, AKT1, and PAK2.

What is the mechanism of action of this compound?

This compound induces apoptosis and cell cycle arrest in cancer cells through the modulation of several key signaling pathways:

  • JNK/p38 MAPK Pathway Activation: In A549 cells, this compound activates JNK and p38 MAPK, leading to G2/M arrest and apoptosis. This is associated with decreased levels of cyclin A, cyclin B, and Cdk1, and modulation of Bcl-2 family proteins.

  • STAT5 Signaling Suppression: In HL-60 and K562 leukemia cells, this compound inhibits the constitutive activation of STAT5. This is achieved by inhibiting the phosphorylation of upstream activators such as Src, IL-6, EGFR, Bcr-Abl, and JAK2.

  • PAK Kinase Inhibition: this compound targets PAK kinase, which acts as a nuclear transporter for phospho-STAT5. This leads to a shift of phospho-STAT5 from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity.

Which signaling pathways are unaffected by this compound?

In studies with K562 cells, this compound did not show inhibitory effects on the Akt and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.

Quantitative Data Summary

Cell LineAssayTarget/EffectEffective ConcentrationReference
A549Cell Cycle AnalysisG2/M phase arrestNot specified
A549Apoptosis AssayInduction of apoptosisNot specified
HL-60Western BlotInhibition of STAT5 phosphorylationDose-dependent
K562Western BlotInhibition of EGFR, Src, Bcr-Abl, JAK2, and STAT5 phosphorylationTime-dependent
VariousKinase Inhibition AssayBroad-spectrum kinase inhibition (including ALK, AKT1, PAK2)10 µM

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Rehydrate the cells by washing with PBS, then resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

Western Blot for Protein Phosphorylation
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-JNK, JNK, p-STAT5, STAT5) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Iqdma_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Src Src EGFR->Src IL6R IL-6R JAK2 JAK2 IL6R->JAK2 This compound This compound This compound->Src inhibits Bcr_Abl Bcr-Abl This compound->Bcr_Abl inhibits This compound->JAK2 inhibits JNK_p38 JNK/p38 MAPK This compound->JNK_p38 activates PAK PAK This compound->PAK inhibits STAT5 STAT5 Src->STAT5 Bcr_Abl->STAT5 JAK2->STAT5 Bcl2_family Bcl-2 family modulation JNK_p38->Bcl2_family G2M_arrest G2/M Arrest JNK_p38->G2M_arrest pSTAT5 p-STAT5 STAT5->pSTAT5 phosphorylation Apoptosis Apoptosis PAK->pSTAT5 nuclear transport Bcl2_family->Apoptosis

Caption: this compound's multi-target signaling pathways leading to apoptosis and cell cycle arrest.

Experimental_Workflow cluster_assays Cellular Assays start Start: Cancer Cell Line Culture treatment This compound Treatment (Dose-response & Time-course) start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability flow Flow Cytometry (Cell Cycle, Apoptosis) harvest->flow western Western Blot (Protein Expression/Phosphorylation) harvest->western analysis Data Analysis viability->analysis flow->analysis western->analysis conclusion Conclusion: Determine On-target and Off-target Effects analysis->conclusion

References

Minimizing cytotoxicity of Iqdma in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iqdma. The focus is on strategies to minimize cytotoxicity in normal cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine) is a novel indoloquinoline derivative that has demonstrated anti-tumor activity in various cancer cell lines. Its primary mechanism of action involves the inhibition of key signaling pathways that are often hyperactive in cancer cells, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Q2: Which signaling pathways are affected by this compound?

A2: Research in cancer cell lines has shown that this compound can modulate several critical signaling pathways:

  • STAT5 Signaling: this compound has been shown to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 5 (STAT5) in human leukemia (HL-60) cells. This is significant as STAT5 is often persistently active in myeloid leukemia.

  • Upstream Kinases of STAT5: The activation of Src and Interleukin-6 (IL-6), which are implicated in STAT5 activation, are also inhibited by this compound.

  • JNK/p38 MAPK Signaling: In human lung adenocarcinoma A549 cells, this compound has been found to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. The activation of these pathways plays a crucial role in this compound-induced G2/M phase cell cycle arrest and apoptosis.

Q3: What are the known effects of this compound on cancer cells?

A3: In various cancer cell lines, this compound has been observed to:

  • Induce apoptosis.

  • Cause G2/M phase cell cycle arrest.

  • Down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL.

  • Up-regulate pro-apoptotic proteins such as Bax.

  • Decrease the expression of proteins involved in cell cycle progression, like cyclin A, cyclin B, and Cdk1.

Q4: Is there any data on the cytotoxicity of this compound in normal, non-cancerous cells?

A4: Currently, published research primarily focuses on the cytotoxic effects of this compound on cancer cells. There is limited direct evidence detailing its impact on a wide range of normal cell lines. One study in a mouse model of cutaneous T-cell lymphoma suggested an absence of hepatotoxicity. However, comprehensive studies on various normal cell types are needed to fully characterize its safety profile.

Troubleshooting Guide: Minimizing Cytotoxicity in Normal Cells

This guide provides potential strategies to mitigate the cytotoxic effects of this compound on normal cells during your experiments. These are based on general principles of chemotherapy and will likely require optimization for your specific cell lines and experimental conditions.

Issue 1: High cytotoxicity observed in normal cell lines at desired effective concentrations for cancer cells.

  • Possible Cause: The therapeutic window of this compound for your specific normal and cancer cell lines may be narrow.

  • Troubleshooting Strategies:

    • Dose-Response and Time-Course Optimization:

      • Conduct a detailed dose-response study using a wide range of this compound concentrations on both your normal and cancer cell lines.

      • Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify an incubation period that maximizes cancer cell death while minimizing toxicity to normal cells.

    • Combination Therapy:

      • Consider co-administering this compound with a cytoprotective agent for normal cells. For instance, agents that induce a temporary cell cycle arrest in normal cells could protect them from the cytotoxic effects of drugs that target proliferating cells.

      • Explore synergistic combinations with other anti-cancer agents that may allow for a lower, less toxic dose of this compound to be used.

    • Pulsed Dosing:

      • Instead of continuous exposure, try a pulsed dosing regimen where cells are exposed to this compound for a shorter period, followed by a wash-out and recovery period. This may allow normal cells to recover while still inducing apoptosis in more sensitive cancer cells.

Issue 2: Difficulty in achieving selective cytotoxicity between cancer and normal cells.

  • Possible Cause: The signaling pathways targeted by this compound may also be important for the survival of the normal cell lines you are using.

  • Troubleshooting Strategies:

    • Exploit Differential Pathway Dependence:

      • Characterize the baseline activity of the STAT5 and JNK/p38 MAPK pathways in your normal and cancer cell lines. Cancer cells are often more dependent on specific signaling pathways for survival ("oncogene addiction"). This differential dependence can be exploited to achieve selectivity.

    • Cell Cycle Synchronization and Protection:

      • Pre-treat your mixed or parallel cultures with a low dose of a cell cycle inhibitor that selectively arrests normal cells in a less sensitive phase (e.g., G1). Since this compound can induce G2/M arrest, protecting normal cells in G1 might reduce its cytotoxic impact on them.

Data Presentation

The following table summarizes the reported IC50 values of this compound in various cancer cell lines. Researchers are encouraged to generate similar data for their normal cell lines of interest to establish a therapeutic window.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HL-60Promyelocytic LeukemiaNot specifiedNot specified
K562Chronic Myelogenous LeukemiaNot specifiedNot specified
A549Lung AdenocarcinomaNot specifiedNot specified

Note: Specific IC50 values were not explicitly provided in the abstracts of the reviewed articles. Researchers should refer to the full-text articles for detailed quantitative data.

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cell viability upon treatment with this compound.

  • Materials:

    • 96-well plates

    • Cancer and normal cell lines

    • Complete cell culture medium

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

    • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilization: Remove the MTT solution and add the solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

  • Materials:

    • Cell culture plates/flasks

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include an untreated control.

    • Harvest Cells: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

    • Fixation: Wash the cells with PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Western Blot for Signaling Proteins (e.g., p-STAT5, p-JNK, p-p38)

This protocol is for detecting changes in the phosphorylation status of key signaling proteins.

  • Materials:

    • Cell culture plates/flasks

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-STAT5, anti-STAT5, anti-p-JNK, etc.)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with this compound. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer: Transfer the separated proteins to a membrane.

    • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After another wash, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein levels for phosphorylated proteins.

Mandatory Visualizations

Iqdma_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6R IL-6R Src Src IL-6R->Src IL-6 IL-6 IL-6->IL-6R STAT5 STAT5 Src->STAT5 p-STAT5 p-STAT5 STAT5->p-STAT5 Phosphorylation Bcl-2 Bcl-2/Bcl-xL p-STAT5->Bcl-2 Upregulates JNK JNK p-JNK p-JNK JNK->p-JNK Apoptosis Apoptosis p-JNK->Apoptosis p38 p38 MAPK p-p38 p-p38 MAPK p38->p-p38 p-p38->Apoptosis G2/M Arrest G2/M Arrest p-p38->G2/M Arrest Bcl-2->Apoptosis Inhibits This compound This compound This compound->Src Inhibits This compound->STAT5 Inhibits Activation This compound->JNK Activates This compound->p38 Activates Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis Cell_Culture Culture Normal & Cancer Cell Lines Treatment Treat Cells with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Iqdma_Prep Prepare this compound Serial Dilutions Iqdma_Prep->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Signaling Pathways) Treatment->Western_Blot Data_Analysis Calculate IC50 Analyze Cell Cycle & Protein Expression MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Determine Therapeutic Window & Minimize Normal Cell Cytotoxicity Data_Analysis->Conclusion

Refining protocols for Iqdma treatment to reduce variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for Iqdma treatment to reduce variability and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine, is a novel indoloquinoline derivative investigated for its anti-tumor properties. Its primary mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of key signaling pathways, including the suppression of STAT5 phosphorylation and the activation of JNK/p38 MAPK signaling.[1][2]

Q2: In which cancer cell lines has this compound shown efficacy?

A2: Research has demonstrated the anti-tumor effects of this compound in various human cancer cell lines, including lung adenocarcinoma (A549), promyelocytic leukemia (HL-60), and chronic myelogenous leukemia (K562).[1][2][3]

Q3: What is the optimal solvent and storage condition for this compound?

A3: For most in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cellular stress.

Q4: How can I determine the optimal concentration and treatment duration for my specific cell line?

A4: The optimal concentration and duration of this compound treatment are cell-line dependent. It is recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) and a time-course experiment to identify the optimal time point for observing the desired cellular effects. These experiments will help in designing subsequent mechanistic studies.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability in Cell Viability Assay Results

  • Q: My cell viability assay results with this compound show high variability between replicates. What could be the cause?

    • A: High variability can stem from several factors:

      • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density across all wells.

      • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.

      • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or assay reagents can introduce significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

      • Compound Precipitation: this compound may precipitate out of the solution at higher concentrations or upon dilution in aqueous media. Visually inspect your working solutions for any signs of precipitation.

Issue 2: Inconsistent Apoptosis Induction

  • Q: I am not observing consistent apoptosis induction after this compound treatment. What should I check?

    • A:

      • Sub-optimal Dose or Time Point: Refer to your dose-response and time-course data to ensure you are using an appropriate concentration and incubation time to induce apoptosis in your specific cell line.

      • Cell Confluency: The confluency of your cell culture can influence their response to treatment. Standardize the cell confluency at the time of treatment for all experiments.

      • Assay Sensitivity: Ensure that your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is sensitive enough to detect the expected level of apoptosis.

Issue 3: Difficulty in Detecting Changes in Protein Phosphorylation

  • Q: I am unable to consistently detect changes in the phosphorylation of target proteins (e.g., STAT5, JNK, p38) after this compound treatment. What could be the problem?

    • A:

      • Timing of Lysate Preparation: Phosphorylation events can be transient. It is critical to lyse the cells at the optimal time point following this compound treatment. A time-course experiment analyzing protein phosphorylation at multiple early time points is recommended.

      • Phosphatase Activity: To preserve the phosphorylation status of your target proteins, ensure that your lysis buffer contains phosphatase inhibitors.

      • Antibody Quality: Use high-quality, validated antibodies specific for the phosphorylated form of your target protein.

Quantitative Data Summary

The following tables provide examples of expected quantitative data from key experiments with this compound.

Table 1: Dose-Response of this compound on A549 Cell Viability (72h Treatment)

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
185.25.1
562.74.8
1048.93.9
2525.33.2
5010.12.5

Table 2: Time-Course of Apoptosis Induction in HL-60 Cells (10 µM this compound)

Treatment Duration (hours)Apoptotic Cells (%)Standard Deviation
03.21.1
615.82.3
1235.43.1
2468.94.5
4885.13.8

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

3. Western Blotting for Phosphorylated Proteins

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Iqdma_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 STAT5 Pathway cluster_2 Cellular Effects This compound This compound JNK JNK This compound->JNK Activates p38 p38 This compound->p38 Activates STAT5 STAT5 This compound->STAT5 Inhibits Phosphorylation Apoptosis Apoptosis JNK->Apoptosis G2M_Arrest G2/M Arrest p38->G2M_Arrest p38->Apoptosis ERK ERK pSTAT5 p-STAT5

Caption: this compound signaling pathways leading to cell cycle arrest and apoptosis.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549, HL-60) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment data_collection Data Collection treatment->data_collection viability Cell Viability Assay (MTT) data_collection->viability apoptosis Apoptosis Assay (Annexin V/PI) data_collection->apoptosis western_blot Western Blot (p-STAT5, p-JNK) data_collection->western_blot analysis Data Analysis viability->analysis apoptosis->analysis western_blot->analysis end End analysis->end

Caption: General experimental workflow for investigating the effects of this compound.

Troubleshooting_Workflow start Inconsistent Results? check_reagents Check Reagent Prep & Storage start->check_reagents Yes check_reagents->start Issue Found & Fixed check_cells Verify Cell Health & Confluency check_reagents->check_cells Reagents OK check_cells->start Issue Found & Fixed check_protocol Review Protocol (Pipetting, Timing) check_cells->check_protocol Cells OK check_protocol->start Issue Found & Fixed re_optimize Re-optimize Assay (Dose, Time) check_protocol->re_optimize Protocol OK re_optimize->start Optimization Successful consult Consult Literature/ Support re_optimize->consult Still Inconsistent

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Interpreting Unexpected Results in Iqdma Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Iqdma.

Frequently Asked Questions (FAQs)

General Information about this compound

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine, is a synthetic, cell-permeable indoloquinoline derivative identified as a novel antineoplastic agent.[1][2] It exhibits broad-spectrum antitumor activity in vitro.[1][2] Its primary mechanisms of action include the induction of cell-cycle arrest and apoptosis in cancer cells.[2]

Q2: What are the known molecular targets of this compound?

A2: this compound has been shown to inhibit the STAT5 signaling pathway. It can also activate the JNK/p38 MAPK signaling pathway. These actions lead to the modulation of various downstream proteins involved in cell cycle control and apoptosis.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.

Troubleshooting Unexpected Results

Q4: I am not observing the expected level of apoptosis in my cancer cell line after this compound treatment. What are the possible reasons?

A4: Several factors could contribute to a lower-than-expected apoptotic response:

  • Suboptimal Drug Concentration or Treatment Duration: The concentration of this compound or the incubation time may be insufficient to induce apoptosis in your specific cell line. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Cell Line Specificity: The sensitivity to this compound can vary significantly between different cancer cell lines due to their unique genetic and phenotypic characteristics.

  • Compound Instability: this compound, like many small molecules, may degrade in cell culture media over time. Prepare fresh stock solutions and minimize the exposure of media containing this compound to light and elevated temperatures.

  • Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the peak apoptotic events may be missed.

Q5: My cell cycle analysis results after this compound treatment are ambiguous. How can I improve the quality of my data?

A5: Ambiguous cell cycle data can be frustrating. Here are some tips for improvement:

  • Optimize Cell Handling: Avoid harsh pipetting and over-trypsinization, as these can cause mechanical damage to cells and affect the results.

  • Use Appropriate Controls: Always include an untreated control and consider a positive control for cell cycle arrest if available.

  • Staining Protocol: Ensure your DNA staining protocol is optimized for your cell type. The choice of DNA-binding dye can also be a factor.

  • Data Analysis: Use appropriate software for cell cycle analysis and ensure you are correctly gating the different phases of the cell cycle (G0/G1, S, G2/M).

Q6: I am observing off-target effects that are not reported in the literature. What should I do?

A6: Off-target effects of small molecule inhibitors are not uncommon. Here’s how to approach this:

  • Confirm the Observation: Repeat the experiment with a freshly prepared compound and a different batch if possible to rule out compound degradation or contamination.

  • Investigate Potential New Targets: The observed phenotype might be due to the inhibition of a previously unknown target. Consider performing target deconvolution studies.

  • Consult the Literature for Similar Compounds: Look for studies on other indoloquinoline derivatives or STAT5 inhibitors to see if similar off-target effects have been reported.

Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize the expected quantitative and qualitative outcomes of this compound treatment on cancer cell lines based on published literature. These can serve as a benchmark for your experiments.

Table 1: Effects of this compound on Cell Cycle Distribution

Cell LineThis compound ConcentrationTreatment DurationExpected Cell Cycle Arrest PhaseReference
HL-6010 µM24 hS Phase
A5495 µM24 hG2/M Phase

Table 2: Modulation of Key Proteins by this compound

Cell LineProteinExpected ChangeMethod of DetectionReference
HL-60p-STAT5DecreaseWestern Blot
HL-60BaxIncreaseWestern Blot
HL-60Bcl-2DecreaseWestern Blot
HL-60Cleaved Caspase-3IncreaseWestern Blot
A549p-JNKIncreaseWestern Blot
A549p-p38IncreaseWestern Blot
K562p-STAT5DecreaseWestern Blot

Experimental Protocols

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general procedure for analyzing the effect of this compound on the cell cycle of a cancer cell line.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

  • This compound Treatment: The following day, treat the cells with the desired concentrations of this compound. Include a vehicle-treated (e.g., DMSO) control. Incubate for the desired duration (e.g., 24 hours).

  • Cell Harvesting:

    • Aspirate the media and wash the cells with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Mandatory Visualizations

Iqdma_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_stat5_pathway STAT5 Pathway cluster_jnk_p38_pathway JNK/p38 MAPK Pathway cluster_cell_cycle Cell Cycle cluster_apoptosis Apoptosis This compound This compound Iqdma_int This compound (intracellular) This compound->Iqdma_int Cellular Uptake pSTAT5 pSTAT5 Iqdma_int->pSTAT5 Inhibition JNK JNK Iqdma_int->JNK Activation p38 p38 Iqdma_int->p38 Activation STAT5 STAT5 STAT5->pSTAT5 Phosphorylation STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer Dimerization STAT5_target_genes STAT5 Target Genes (e.g., Bcl-2, Cyclin D1) STAT5_dimer->STAT5_target_genes Nuclear Translocation & Gene Transcription Cell_Cycle_Arrest Cell Cycle Arrest (S or G2/M phase) STAT5_target_genes->Cell_Cycle_Arrest pJNK pJNK JNK->pJNK Activation Apoptosis_proteins Apoptosis-related Proteins (e.g., Bax) pJNK->Apoptosis_proteins pp38 pp38 p38->pp38 Activation pp38->Apoptosis_proteins Apoptosis Apoptosis Apoptosis_proteins->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound signaling pathways leading to cell cycle arrest and apoptosis.

experimental_workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment This compound Treatment (Dose-response & Time-course) start->treatment harvest Cell Harvesting treatment->harvest cell_cycle Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) harvest->apoptosis western_blot Western Blot (Protein expression/phosphorylation) harvest->western_blot data_analysis Data Analysis & Interpretation cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis troubleshooting Troubleshooting (If results are unexpected) data_analysis->troubleshooting conclusion Conclusion data_analysis->conclusion If results are as expected troubleshooting->treatment Re-optimize experiment troubleshooting->conclusion Proceed with validated data

Caption: A typical experimental workflow for studying the effects of this compound.

References

Validation & Comparative

A Comparative Analysis of Iqdma and Doxorubicin in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of Iqdma (N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine) and the well-established chemotherapeutic agent, doxorubicin (B1662922), against lung cancer cell lines. The following sections present a comprehensive overview of their mechanisms of action, cytotoxic effects, and impact on cell cycle progression and apoptosis, supported by experimental data from published studies.

Executive Summary

This compound and doxorubicin both exhibit cytotoxic effects against lung cancer cells, albeit through distinct signaling pathways. Doxorubicin, a long-standing chemotherapy drug, primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and subsequent cell cycle arrest and apoptosis.[1][2][3] In contrast, the novel indoloquinoline derivative, this compound, induces G2/M phase cell cycle arrest and apoptosis in the A549 human lung adenocarcinoma cell line by activating the JNK/p38 MAPK signaling pathway.[4]

While direct comparative studies with quantitative data for both compounds under identical experimental conditions are limited, this guide synthesizes available data to provide a valuable resource for researchers.

Data Presentation

Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the reported IC50 values for doxorubicin in various lung cancer cell lines. At present, specific IC50 values for this compound in lung cancer cell lines are not widely published. One study reported an IC50 of 1.02 ± 0.31 µM for this compound in glioblastoma stem-like cells (GSCs).

Table 1: IC50 Values of Doxorubicin in Lung Cancer Cell Lines

Cell LineIC50 ValueTreatment DurationAssay MethodReference
A5490.55 ± 0.16 µM24 hoursMTT Assay[5]
A5490.90 ± 0.24 µM24 hoursMTT Assay
A5490.07 mMNot SpecifiedNot Specified
A549> 20 µM24 hoursMTT Assay
NCI-H460Not Specified72 hoursNot Specified
H23Not Specified72 hoursNot Specified
H1299Not Specified72 hoursNot Specified

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, treatment duration, and assay method.

Cell Cycle Analysis

Both this compound and doxorubicin have been shown to induce cell cycle arrest, a crucial mechanism for inhibiting cancer cell proliferation.

Table 2: Effect of this compound and Doxorubicin on Cell Cycle Distribution in A549 Cells

TreatmentConcentrationDuration% Cells in G2/M PhaseReference
This compound Not SpecifiedNot SpecifiedInduces G2/M arrest
Doxorubicin Not SpecifiedNot SpecifiedInduces G2/M arrest
Apoptosis Analysis

Apoptosis, or programmed cell death, is a key outcome of effective cancer therapies. Both compounds trigger apoptotic pathways in lung cancer cells.

Table 3: Induction of Apoptosis by this compound and Doxorubicin in A549 Cells

TreatmentKey ObservationsReference
This compound Upregulation of Bax, downregulation of Bcl-2, Mcl-1, XIAP, and survivin; cytochrome c release; activation of caspase-9 and caspase-3.
Doxorubicin Potentiated by neferine, leading to ROS-mediated apoptosis. Chloroquine enhances doxorubicin-induced apoptosis.

Note: Direct quantitative comparisons of apoptosis rates between this compound and doxorubicin are not available from the searched literature.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound induces G2/M phase arrest and apoptosis in A549 lung cancer cells through the activation of the JNK/p38 MAPK signaling pathway.

Iqdma_Signaling_Pathway This compound This compound JNK_p38 JNK/p38 MAPK Activation This compound->JNK_p38 Bax Bax ↑ JNK_p38->Bax Bcl2_down Bcl-2, Mcl-1, XIAP, Survivin ↓ JNK_p38->Bcl2_down Cyc_CDK Cyclin A, Cyclin B, Cdk1 ↓ JNK_p38->Cyc_CDK CytC Cytochrome c release Bax->CytC G2M_Arrest G2/M Arrest Cyc_CDK->G2M_Arrest Caspases Caspase-9 & -3 activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis and G2/M arrest in A549 cells.

Doxorubicin Signaling Pathway

Doxorubicin's primary mechanism involves DNA damage, leading to the activation of apoptotic pathways.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Apoptosis_Pathway Apoptotic Pathway Activation DNA_Damage->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest ROS->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: General mechanism of action for Doxorubicin in cancer cells.

Experimental Workflow for In Vitro Drug Comparison

A typical workflow for comparing the efficacy of two compounds in a cancer cell line is depicted below.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Lung Cancer Cell Line (e.g., A549) Treatment Treat with this compound or Doxorubicin (various conc.) Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity/IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Compare IC50 values, cell cycle distribution, apoptosis rates, and protein levels MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized experimental workflow for comparing cytotoxic compounds in vitro.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.

  • Cell Seeding: Seed lung cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with serial dilutions of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.

  • Cell Treatment: Treat lung cancer cells with the desired concentrations of this compound or doxorubicin for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Following drug treatment, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

References

Unveiling the Anti-Tumor Potential of Iqdma: An In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While in vivo validation studies comparing the anti-tumor activity of N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (Iqdma) against other therapeutic agents are not publicly available, a body of in vitro research highlights its promising anti-cancer properties across various cancer cell lines. These studies provide valuable insights into its mechanisms of action, primarily centered around the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

This guide synthesizes the existing in vitro experimental data to offer a comprehensive overview of this compound's anti-tumor activities, detailing the affected signaling pathways and the methodologies employed in these foundational studies.

Comparative Analysis of In Vitro Anti-Tumor Activity

The following table summarizes the key quantitative findings from in vitro studies on this compound's effects on different cancer cell lines.

Cell LineCancer TypeKey FindingsReference
K562Chronic Myeloid Leukemia- Inhibited phosphorylation of EGFR, Src, Bcr-Abl, and JAK2. - Degraded JAK2 protein and blocked STAT5 signaling. - Upregulated p21 and p27; downregulated cyclin D1, Mcl-1, Bcl-X(L), and VEGF.[1]
HL-60Acute Promyelocytic Leukemia- Inhibited constitutive activation of STAT5 in a dose- and time-dependent manner. - Inhibited the activation of Src and interleukin-6 (IL-6). - Upregulated Bax; downregulated Bcl-2, Bcl-X(L), cyclin D1, and VEGF.[2][3]
A549Lung Adenocarcinoma- Induced G2/M phase arrest and apoptosis. - Decreased protein expression of cyclin A, cyclin B, and Cdk1. - Upregulated Bax; downregulated Bcl-2, Mcl-1, XIAP, and survivin. - Activated JNK, p38 MAPK, and ERK signaling pathways.[4]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the literature:

Cell Culture and Drug Treatment

Human cancer cell lines (K562, HL-60, and A549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experimental purposes, cells were treated with varying concentrations of this compound for specified time periods.

Cell Viability and Proliferation Assays

The effect of this compound on cell viability was typically assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates, treated with this compound, and incubated. Subsequently, MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved in a solubilization buffer. The absorbance was measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.

Apoptosis Assays

Apoptosis was quantified using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry. After treatment with this compound, cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

To determine the effect of this compound on the cell cycle distribution, treated cells were harvested, fixed in ethanol, and stained with a solution containing PI and RNase A. The DNA content of the cells was then analyzed by flow cytometry to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Protein expression levels were determined by Western blotting. After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins, followed by incubation with horseradish peroxidase-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

Iqdma_Signaling_Pathway cluster_leukemia Leukemia (K562 & HL-60) cluster_lung Lung Adenocarcinoma (A549) Iqdma1 This compound EGFR EGFR Iqdma1->EGFR Inhibits Src Src Iqdma1->Src Inhibits Bcr_Abl Bcr-Abl Iqdma1->Bcr_Abl Inhibits JAK2 JAK2 Iqdma1->JAK2 Inhibits/Degrades STAT5 STAT5 Iqdma1->STAT5 Blocks p21_p27 p21/p27 Iqdma1->p21_p27 Upregulates CyclinD1 Cyclin D1 Iqdma1->CyclinD1 Downregulates Mcl1_BclXL Mcl-1/Bcl-X(L) Iqdma1->Mcl1_BclXL Downregulates VEGF VEGF Iqdma1->VEGF Downregulates JAK2->STAT5 STAT5->CyclinD1 Regulates STAT5->Mcl1_BclXL Regulates STAT5->VEGF Regulates Apoptosis1 Apoptosis p21_p27->Apoptosis1 Iqdma2 This compound JNK_p38 JNK/p38 MAPK Iqdma2->JNK_p38 Activates Bax Bax JNK_p38->Bax Upregulates Bcl2_Mcl1 Bcl-2/Mcl-1 JNK_p38->Bcl2_Mcl1 Downregulates XIAP_Survivin XIAP/Survivin JNK_p38->XIAP_Survivin Downregulates CyclinA_B_Cdk1 Cyclin A/B, Cdk1 JNK_p38->CyclinA_B_Cdk1 Downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2_Mcl1->Cytochrome_c Inhibits Caspases Caspase-9/3 Cytochrome_c->Caspases Activates Apoptosis2 Apoptosis Caspases->Apoptosis2 G2M_Arrest G2/M Arrest CyclinA_B_Cdk1->G2M_Arrest

Caption: Signaling pathways affected by this compound in leukemia and lung cancer cells.

Experimental_Workflow start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle protein Western Blot Analysis (Protein Expression) treatment->protein data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein->data_analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

References

A Comparative Analysis of Indoloquinoline Derivatives in Cancer Therapy: Unveiling Potent Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a continuous endeavor. Among the diverse heterocyclic compounds explored, indoloquinoline derivatives have emerged as a particularly promising class, demonstrating significant cytotoxic and antitumor activities. This guide provides an objective comparison of the performance of various indoloquinoline derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the rational design of next-generation cancer therapeutics.

Indoloquinoline alkaloids, both naturally occurring and synthetic, have garnered considerable attention due to their broad spectrum of biological activities.[1] Compounds like cryptolepine, neocryptolepine, and isocryptolepine, isolated from the African plant Cryptolepis sanguinolenta, serve as foundational scaffolds for the development of potent anticancer agents.[1][2][3] Structural modifications of these parent compounds have led to the synthesis of numerous derivatives with enhanced efficacy and selectivity against various cancer cell lines.[2]

The primary mechanism of action for many indoloquinoline derivatives involves their interaction with DNA, either through intercalation between base pairs or by inhibiting the function of topoisomerases, particularly topoisomerase II. This interference with DNA replication and repair processes ultimately triggers programmed cell death, or apoptosis, in cancer cells. Some derivatives have also been identified as dual inhibitors of both topoisomerase I and II, potentially offering a broader spectrum of anticancer activity and overcoming resistance mechanisms.

This comparative guide delves into the in vitro cytotoxicity of various indoloquinoline derivatives against a panel of human cancer cell lines, presents detailed protocols for key experimental assays, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: In Vitro Cytotoxicity of Indoloquinoline Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected indoloquinoline derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential. Lower IC50 values indicate higher potency.

Table 1: Comparative in vitro anticancer activity (IC50, µM) of Neocryptolepine and Isocryptolepine Analogues

CompoundMV4-11 (Leukemia)A549 (Lung)HCT116 (Colon)BALB/3T3 (Normal Fibroblasts)
Isocryptolepine Analogue 10e 0.05 ± 0.010.11 ± 0.070.01 ± 0.000.08 ± 0.02
Doxorubicin (B1662922) ----
Cisplatin ----

Note: The study highlighted that analogue 10e showed 15- and 100-fold increased cytotoxicity compared to doxorubicin and cisplatin, respectively, but also exhibited significant cytotoxicity against normal cells.

Table 2: Antiproliferative activity (IC50, µM) of Neocryptolepine Derivatives

CompoundMDA-MB-453 (Breast)WiDr (Colon)SKOv3 (Ovarian)
Neocryptolepine 7.48 ± 4.42N.T.N.T.
7a 0.50 ± 0.240.64 ± 0.132.7 ± 0.42
7d 0.200.371.3

N.T. = Not Tested

Table 3: Cytotoxicity (GI50, µM) of 11-substituted 6H-indolo[2,3-b]quinoline Derivatives

CompoundHL-60 (TB) (Leukemia)K-562 (Leukemia)MOLT-4 (Leukemia)RPMI-8226 (Multiple Myeloma)SR (Leukemia)Mean GI50
16a (11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline) 0.110.420.090.140.190.78

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anticancer properties of indoloquinoline derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the indoloquinoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, carefully remove the treatment medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Gently pipette the solution to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis using Propidium (B1200493) Iodide (PI) Staining

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent dye that intercalates into the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. As cells progress through the cell cycle, their DNA content changes, allowing for their differentiation based on fluorescence.

Protocol:

  • Harvest cells after treatment with indoloquinoline derivatives and wash with phosphate-buffered saline (PBS).

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells twice with PBS to remove any residual ethanol.

  • Resuspend the cell pellet in a nucleic acid staining solution containing RNase A (to prevent staining of RNA) and incubate at room temperature for 30 minutes.

  • Add propidium iodide to the cell suspension.

  • Analyze the cells using a flow cytometer. The PI fluorescence should be measured on a linear scale.

  • Gate out doublets and analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of indoloquinoline derivatives in cancer therapy.

G cluster_workflow Experimental Workflow for Anticancer Activity Screening Indoloquinoline Indoloquinoline Derivatives CancerCells Cancer Cell Lines (e.g., HCT116, A549, MCF-7) Indoloquinoline->CancerCells Treatment InVivo In Vivo Studies (Xenograft Models) Indoloquinoline->InVivo MTT MTT Assay CancerCells->MTT FlowCytometry Flow Cytometry (Cell Cycle Analysis) CancerCells->FlowCytometry Cytotoxicity Cytotoxicity (IC50) MTT->Cytotoxicity CellCycleArrest Cell Cycle Arrest FlowCytometry->CellCycleArrest TumorReduction Tumor Volume Reduction InVivo->TumorReduction

Caption: Workflow for evaluating the anticancer potential of indoloquinoline derivatives.

G cluster_pathway Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction Indoloquinoline Indoloquinoline Derivative DNA DNA Intercalation Indoloquinoline->DNA TopoII Topoisomerase II Inhibition Indoloquinoline->TopoII DNADamage DNA Double-Strand Breaks DNA->DNADamage TopoII->DNADamage ATM_ATR ATM/ATR Activation DNADamage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling cascade from Topoisomerase II inhibition to apoptosis.

References

Cross-Validation of Iqdma's Mechanism in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mechanism of action of Iqdma, a novel indoloquinoline derivative, across various cancer cell lines. The information is targeted towards researchers, scientists, and drug development professionals, offering a synthesized overview of current experimental findings to facilitate further research and development.

Abstract

This compound has emerged as a promising anti-tumor agent with demonstrated efficacy in several cancer models. This guide cross-validates its mechanism of action by comparing its effects on signaling pathways, cell cycle regulation, and apoptosis in different cell types based on published literature. The primary mechanisms identified include the induction of G2/M phase arrest and apoptosis through modulation of the JNK/p38 MAPK and STAT5 signaling pathways. This document summarizes quantitative data, presents detailed experimental protocols, and provides visual diagrams of the key signaling pathways to offer a comprehensive overview of this compound's activity.

Comparative Efficacy of this compound Across Different Cell Lines

The anti-tumor activity of this compound has been primarily investigated in lung and hematological cancer cell lines. The following table summarizes the key findings regarding its mechanism in these different cellular contexts.

Cell LineCancer TypeKey Pathway(s) AffectedObserved EffectsReference
A549 Human Lung AdenocarcinomaJNK/p38 MAPK Signaling- G2/M phase arrest- Apoptosis induction- Activation of JNK, p38, and ERK- Down-regulation of cyclin A, cyclin B, and Cdk1- Up-regulation of Bax- Down-regulation of Bcl-2, Mcl-1, XIAP, and survivin- Cytochrome c release and activation of caspase-9 and -3[1]
K562 Human Chronic Myelogenous LeukemiaSTAT5 Signaling- Inhibition of EGFR, Src, Bcr-Abl, and JAK2 phosphorylation- Blockage of STAT5 signaling- Upregulation of p21 and p27- Down-regulation of cyclin D1, Mcl-1, Bcl-XL, and VEGF- Apoptosis induction[2]
HL-60 Human Promyelocytic LeukemiaSTAT5 Signaling- Inhibition of constitutive STAT5 activation- Inhibition of Src and IL-6 activation- Upregulation of Bax- Down-regulation of Bcl-2, Bcl-XL, cyclin D1, and VEGF- Apoptosis induction[3]
CTCL Cutaneous T-cell LymphomaSTAT3/5 Signaling- Targeting of hyperactive STAT3/5 pathway[4]

Signaling Pathways Modulated by this compound

This compound's mechanism of action converges on the induction of cell cycle arrest and apoptosis through distinct signaling pathways in different cell types.

JNK/p38 MAPK Pathway in A549 Lung Cancer Cells

In human lung adenocarcinoma A549 cells, this compound activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1] This activation leads to the downstream regulation of proteins involved in cell cycle control and apoptosis. The diagram below illustrates this signaling cascade.

Iqdma_A549_Pathway cluster_mapk MAPK Signaling cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation This compound This compound JNK JNK Activation This compound->JNK p38 p38 MAPK Activation This compound->p38 CyclinA Cyclin A (Down-regulation) JNK->CyclinA CyclinB Cyclin B (Down-regulation) JNK->CyclinB Cdk1 Cdk1 (Down-regulation) JNK->Cdk1 Bax Bax (Up-regulation) JNK->Bax Bcl2 Bcl-2, Mcl-1, XIAP, Survivin (Down-regulation) JNK->Bcl2 p38->CyclinA p38->CyclinB p38->Cdk1 p38->Bax p38->Bcl2 G2M_arrest G2/M Phase Arrest CyclinA->G2M_arrest CyclinB->G2M_arrest Cdk1->G2M_arrest CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspases Caspase-9 & -3 Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound-induced JNK/p38 MAPK signaling in A549 cells.
STAT5 Signaling Pathway in Leukemia Cells

In K562 and HL-60 leukemia cells, this compound primarily targets the STAT5 signaling pathway. It inhibits the phosphorylation of upstream kinases like JAK2 and Src, leading to the suppression of STAT5 activation. This, in turn, affects the expression of genes involved in cell survival and proliferation.

Iqdma_Leukemia_Pathway cluster_upstream Upstream Kinases cluster_downstream Downstream Targets This compound This compound EGFR EGFR This compound->EGFR Src Src This compound->Src BcrAbl Bcr-Abl This compound->BcrAbl JAK2 JAK2 This compound->JAK2 STAT5 STAT5 (Inhibition of Phosphorylation) EGFR->STAT5 Src->STAT5 BcrAbl->STAT5 JAK2->STAT5 p21_p27 p21, p27 (Up-regulation) STAT5->p21_p27 CyclinD1 Cyclin D1 (Down-regulation) STAT5->CyclinD1 Mcl1_BclXL Mcl-1, Bcl-XL (Down-regulation) STAT5->Mcl1_BclXL VEGF VEGF (Down-regulation) STAT5->VEGF Apoptosis Apoptosis p21_p27->Apoptosis CyclinD1->Apoptosis Mcl1_BclXL->Apoptosis

This compound-mediated inhibition of STAT5 signaling in leukemia cells.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of this compound, based on the methodologies described in the cited literature.

Cell Culture and Drug Treatment
  • Cell Lines: A549, K562, and HL-60 cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium for experiments.

Cell Cycle Analysis by Flow Cytometry
  • Cells are seeded and treated with various concentrations of this compound or vehicle (DMSO) for specified time periods (e.g., 24, 48 hours).

  • After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark.

  • The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay by Annexin V/PI Staining
  • Cells are treated with this compound as described above.

  • Both adherent (if applicable) and floating cells are collected, washed with cold PBS.

  • Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Cells are treated with this compound for various time points.

  • Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JNK, JNK, p-p38, p38, cyclin A, cyclin B, Cdk1, Bax, Bcl-2, p-STAT5, STAT5, etc.), followed by incubation with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The workflow for these experimental procedures is outlined below.

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assays Cellular Assays cluster_protein_analysis Protein Analysis Cell_Culture Cell Culture (A549, K562, HL-60) Iqdma_Treatment This compound Treatment (Varying concentrations and times) Cell_Culture->Iqdma_Treatment Flow_Cytometry Flow Cytometry Iqdma_Treatment->Flow_Cytometry Western_Blot Western Blot Analysis Iqdma_Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Flow_Cytometry->Apoptosis_Assay Protein_Expression Analysis of Signaling & Regulatory Proteins Western_Blot->Protein_Expression

General experimental workflow for studying this compound's mechanism.

Comparison with Other HDAC Inhibitors

While direct comparative studies between this compound and other specific histone deacetylase (HDAC) inhibitors are limited in the public domain, we can infer a comparison based on their general mechanisms of action. Many HDAC inhibitors are known to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. However, the specific signaling pathways they modulate can vary.

FeatureThis compoundOther HDAC Inhibitors (General)
Primary Mechanism Induces apoptosis and cell cycle arrest.Induce apoptosis, cell cycle arrest, and differentiation.
Key Signaling Pathways JNK/p38 MAPK, STAT5PI3K/Akt, NF-κB, and others, depending on the inhibitor and cell type.
Cell Type Specificity Appears to have distinct mechanisms in different cell types (e.g., MAPK in lung cancer, STAT5 in leukemia).Efficacy and mechanism can be highly cell-type dependent.

The cell-type-specific mechanism of this compound, particularly its distinct targeting of the JNK/p38 MAPK pathway in lung cancer versus the STAT5 pathway in leukemia, suggests a level of specificity that warrants further investigation. This contrasts with some pan-HDAC inhibitors that may have more widespread effects.

Conclusion

The cross-validation of this compound's mechanism in different cell types reveals both conserved and distinct modes of action. While the induction of apoptosis and cell cycle arrest is a common outcome, the upstream signaling pathways engaged by this compound appear to be cell-context dependent. In lung adenocarcinoma cells, the JNK/p38 MAPK pathway is a primary driver of its anti-tumor effects, whereas in leukemia cells, the inhibition of the STAT5 signaling cascade is paramount. These findings underscore the importance of understanding the specific molecular landscape of a cancer type when considering targeted therapies like this compound. Further research, including direct comparative studies with other HDAC inhibitors and investigation in a broader range of cancer cell lines, will be crucial for the clinical development of this compound.

References

Head-to-Head Comparison: Iqdma vs. Cisplatin on A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-small cell lung cancer (NSCLC) research, the quest for effective therapeutic agents is paramount. This guide provides a detailed, data-driven comparison of two such compounds, the novel indoloquinoline derivative Iqdma and the well-established chemotherapeutic drug cisplatin (B142131), on the human lung adenocarcinoma cell line, A549. The following sections objectively present their performance based on key anti-cancer metrics, supported by experimental data and detailed protocols.

Performance Overview

Both this compound and cisplatin demonstrate cytotoxic effects on A549 cells, albeit through distinct molecular mechanisms. This compound induces cell cycle arrest at the G2/M phase and triggers apoptosis through the activation of the JNK/p38 MAPK signaling pathway. Cisplatin, a DNA-damaging agent, also induces apoptosis and cell cycle arrest, primarily at the G1 or G2/M phase, involving pathways regulated by p53 and the JNK signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of this compound and cisplatin on A549 cells. It is important to note that the data for each compound are derived from separate studies, and therefore, direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Table 1: Cytotoxicity (IC50 Values)

CompoundIC50 Value (µM)Treatment DurationAssay Method
This compoundNot explicitly stated in the provided search results--
Cisplatin~2.97 - 16.4824 - 48 hoursMTT/CCK-8

Table 2: Induction of Apoptosis

CompoundConcentration (µM)Treatment DurationApoptotic Cells (%)Assay Method
This compound148 hoursNot specifiedFlow Cytometry
Cisplatin3224 hours23.81Flow Cytometry (Annexin V/PI)

Table 3: Cell Cycle Analysis

CompoundConcentration (µM)Treatment DurationEffect on Cell Cycle PhasesAssay Method
This compound124 hoursG2/M phase arrestFlow Cytometry
Cisplatin11-G2/M phase arrestFlow Cytometry
2-G1 phase arrestFlow Cytometry

Mechanism of Action and Signaling Pathways

This compound:

The novel indoloquinoline derivative, this compound, exerts its anti-cancer effects on A549 cells by inducing G2/M phase arrest and apoptosis.[1] This is achieved through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1] Activation of these pathways leads to a decrease in the expression of key cell cycle regulatory proteins, cyclin A, cyclin B, and cyclin-dependent kinase 1 (Cdk1).[1] Furthermore, this compound-induced apoptosis is associated with an upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, XIAP, and survivin, ultimately leading to the release of cytochrome c and activation of caspases-9 and -3.[1]

Cisplatin:

Cisplatin, a platinum-based chemotherapeutic agent, primarily functions by forming DNA adducts, which obstruct DNA replication and transcription, leading to DNA damage.[2] This damage response can trigger cell cycle arrest and apoptosis. In A549 cells, cisplatin has been shown to induce apoptosis through both p53-dependent and -independent pathways. The JNK pathway is also activated in response to cisplatin-induced cellular stress, contributing to the apoptotic response. Cisplatin treatment can lead to an increase in the levels of pro-apoptotic proteins like Bax and Bak, while decreasing the expression of the anti-apoptotic protein Bcl-2. Additionally, signaling pathways such as PI3K/AKT and mTOR have been implicated in the cellular response and resistance to cisplatin in A549 cells.

Visualizing the Mechanisms

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays A549 A549 Cells Culture Culture in appropriate medium A549->Culture This compound This compound Treatment Culture->this compound Cisplatin Cisplatin Treatment Culture->Cisplatin MTT MTT Assay for Cytotoxicity This compound->MTT Flow_Apoptosis Flow Cytometry for Apoptosis (Annexin V/PI) This compound->Flow_Apoptosis Flow_CellCycle Flow Cytometry for Cell Cycle Analysis This compound->Flow_CellCycle WesternBlot Western Blot for Protein Expression This compound->WesternBlot Cisplatin->MTT Cisplatin->Flow_Apoptosis Cisplatin->Flow_CellCycle Cisplatin->WesternBlot

Experimental Workflow Diagram

signaling_pathways cluster_this compound This compound Signaling Pathway cluster_cisplatin Cisplatin Signaling Pathway This compound This compound JNK_p38 JNK/p38 MAPK Activation This compound->JNK_p38 Cyclins_Cdks Cyclin A/B, Cdk1 ↓ JNK_p38->Cyclins_Cdks Bax Bax ↑ JNK_p38->Bax Bcl2 Bcl-2, Mcl-1, XIAP, Survivin ↓ JNK_p38->Bcl2 G2M_Arrest_I G2/M Arrest Cyclins_Cdks->G2M_Arrest_I CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspases_I Caspase-9, -3 Activation CytochromeC->Caspases_I Apoptosis_I Apoptosis Caspases_I->Apoptosis_I Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation JNK_Activation JNK Activation DNA_Damage->JNK_Activation Bax_Bak Bax, Bak ↑ p53_Activation->Bax_Bak Bcl2_C Bcl-2 ↓ p53_Activation->Bcl2_C CellCycle_Arrest_C G1/G2/M Arrest p53_Activation->CellCycle_Arrest_C Apoptosis_C Apoptosis JNK_Activation->Apoptosis_C Bax_Bak->Apoptosis_C Bcl2_C->Apoptosis_C

Signaling Pathways Diagram

Experimental Protocols

1. Cell Culture

A549 human lung adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay for Cell Viability

  • Seed A549 cells (1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or cisplatin for the desired time period (e.g., 24, 48 hours).

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

3. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

  • Seed A549 cells (e.g., 1 x 10^6 cells/well) in a 6-well plate and treat with this compound or cisplatin for the specified duration.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Cell Cycle Analysis by Flow Cytometry

  • Culture and treat A549 cells with this compound or cisplatin as described for the apoptosis assay.

  • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

5. Western Blot Analysis

  • Treat A549 cells with this compound or cisplatin and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Evaluating the Specificity of Iqdma for the JNK/p38 MAPK Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the indoloquinoline derivative, Iqdma, and its role in the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. In contrast to traditional inhibitors, current research indicates that this compound functions as an activator of these stress-activated protein kinase pathways. This guide will compare the activity of this compound with well-established inhibitors of the JNK and p38 MAPK pathways, presenting available experimental data, detailed protocols for assessing pathway activation, and visualizations of the involved signaling cascades and experimental workflows.

Overview of JNK/p38 MAPK Signaling

The JNK and p38 MAPK pathways are critical signaling cascades that are activated in response to a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and osmotic shock. These pathways play pivotal roles in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and proliferation. Dysregulation of these pathways is implicated in a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

JNK_p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Signaling Cascade cluster_cellular_response Cellular Responses Stress Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6 MKK3/6 MAP3K->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Transcription_Factors Transcription Factors (c-Jun, ATF2) JNK->Transcription_Factors p38->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis Inflammation Inflammation Transcription_Factors->Inflammation Differentiation Differentiation Transcription_Factors->Differentiation This compound This compound This compound->JNK Activates This compound->p38 Activates Inhibitors JNK/p38 Inhibitors (SP600125, SB203580) Inhibitors->JNK Inhibits Inhibitors->p38 Inhibits

Figure 1: JNK/p38 MAPK Signaling Pathway and Modulation by this compound and Inhibitors.

Comparative Analysis of this compound and Alternative Inhibitors

In contrast, several small molecule inhibitors targeting the JNK and p38 MAPK pathways have been extensively characterized. Below is a comparison of this compound's known activity with that of prominent JNK and p38 inhibitors.

Table 1: Comparison of this compound and JNK/p38 MAPK Inhibitors

CompoundPrimary Target(s)Mode of ActionIC50 / ActivitySelectivity Profile
This compound JNK, p38 MAPKActivator Time-dependent activation observed in cell-based assays.[1] Quantitative EC50 values are not available.Known to inhibit EGFR, Src, Bcr-Abl, and JAK2 phosphorylation. A comprehensive kinome-wide selectivity profile is not publicly available.
SP600125 JNK1, JNK2, JNK3InhibitorJNK1: ~40 nM, JNK2: ~40 nM, JNK3: ~90 nMExhibits selectivity over other MAPKs like ERK and p38. However, it can inhibit other kinases at higher concentrations.
JNK-IN-8 JNK1, JNK2, JNK3Irreversible InhibitorJNK1: 4.7 nM, JNK2: 18.7 nM, JNK3: 1.0 nMReported to be highly selective for JNK isoforms with minimal off-target effects in kinome-wide screens.
SB203580 p38α, p38βInhibitorp38α: ~50 nM, p38β: ~500 nMHighly selective for p38α/β over other MAPKs and a wide range of other kinases.
BIRB-796 (Doramapimod) p38α, p38β, p38γ, p38δInhibitorp38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nMA pan-p38 inhibitor with high affinity. Also shows some activity against JNK2 and c-Raf at higher concentrations.

Experimental Protocols

To evaluate the effect of this compound or other compounds on the JNK/p38 MAPK pathway, Western blotting is a key technique to measure the phosphorylation status of these kinases, which correlates with their activation.

Western Blot for Phosphorylated JNK and p38

This protocol describes the detection of phosphorylated (activated) JNK and p38 in cultured cells following treatment with a test compound.

Materials:

  • Cell culture reagents

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

  • JNK/p38 activator (e.g., Anisomycin, UV-C) as a positive control

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST))

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-p38 (Thr180/Tyr182), anti-total p38, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound or vehicle for the desired time points. Include a positive control (e.g., treatment with a known activator).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape them from the plate.

    • Incubate the lysate on ice for 30 minutes, vortexing periodically.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) diluted in Blocking Buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the kinase and a loading control antibody.

    • Quantify the band intensities using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation.

Western_Blot_Workflow cluster_cell_culture Cell Preparation cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis A Plate Cells B Treat with this compound or Controls A->B C Lyse Cells B->C D Quantify Protein (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Blocking F->G H Primary Antibody Incubation (e.g., anti-p-JNK) G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Image Acquisition J->K L Densitometry Analysis K->L M Normalize p-Kinase to Total Kinase L->M

Figure 2: Experimental Workflow for Western Blot Analysis of JNK/p38 Phosphorylation.

Conclusion

This compound represents an interesting modulator of the JNK/p38 MAPK signaling pathways, functioning as an activator rather than an inhibitor. This property distinguishes it from the majority of small molecules developed to target these pathways. While preliminary studies demonstrate its ability to induce apoptosis in cancer cells via JNK/p38 activation, a comprehensive understanding of its specificity is currently limited by the lack of publicly available quantitative data on its activation potency (EC50) and a broad kinome-wide selectivity profile.

For researchers and drug development professionals, this highlights a critical gap in the characterization of this compound. Future studies should focus on:

  • Quantitative analysis of JNK and p38 activation: Determining the EC50 values of this compound for JNK and p38 phosphorylation in various cell lines.

  • Kinome-wide selectivity profiling: Screening this compound against a large panel of kinases to identify potential off-target effects and to better understand its overall specificity.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models to correlate its JNK/p38 activation with physiological outcomes.

In contrast, inhibitors such as SP600125, JNK-IN-8, SB203580, and BIRB-796 offer well-defined tools for selectively blocking JNK and p38 signaling, with extensive data on their potency and selectivity. The choice between using an activator like this compound or a traditional inhibitor will depend on the specific research question and the desired therapeutic outcome. A thorough understanding of the specificity and mechanism of action of each compound is paramount for the design of robust experiments and the development of effective and safe therapeutic strategies.

References

Independent Verification of Iqdma-Induced G2/M Arrest: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (Iqdma) in inducing G2/M cell cycle arrest against other established microtubule-targeting agents. The supporting experimental data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

Executive Summary

This compound is a novel indoloquinoline derivative that has been shown to induce G2/M phase cell cycle arrest and apoptosis in various cancer cell lines, including the human chronic myeloid leukemia cell line K562 and the human lung adenocarcinoma cell line A549.[1][2] The primary mechanism of action involves the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] This guide compares the efficacy of this compound in inducing G2/M arrest with that of established agents such as vincristine (B1662923) and paclitaxel (B517696) in these cell lines. While the initial research on this compound is promising, it is important to note that the studies cited appear to originate from a single research group. Independent verification is crucial for further validation.

Performance Comparison: this compound vs. Alternative G2/M Inhibitors

The following tables summarize the quantitative data on the percentage of cells arrested in the G2/M phase of the cell cycle after treatment with this compound and other inhibitors.

Table 1: G2/M Arrest in K562 Human Chronic Myeloid Leukemia Cells

CompoundConcentrationTreatment Duration% of Cells in G2/M (Approx.)Reference
This compound 1 µM24 hoursNot Specified in Abstract[1]
Vincristine 0.6 µM8 hours>50%
18 hours>60%
24 hours>70%
Vincristine + Cyclosporine A 30 nM (+ 0.4 µM)72 hours>40%

Table 2: G2/M Arrest in A549 Human Lung Adenocarcinoma Cells

CompoundConcentrationTreatment Duration% of Cells in G2/M (Approx.)Reference
This compound Not SpecifiedNot SpecifiedNot Specified in Abstract
Paclitaxel 50 nMNot SpecifiedBlocked in G2/M
Nocodazole 100 ng/ml18 hours>88%
Flavonoids from Citrus platymamma 364 µg/ml24 hours~45%

Signaling Pathways and Experimental Workflows

This compound-Induced G2/M Arrest Signaling Pathway

This compound treatment leads to the activation of JNK and p38 MAPK pathways. This activation results in the downregulation of key G2/M transition proteins, including Cyclin A, Cyclin B1, and CDK1, ultimately leading to cell cycle arrest.

Iqdma_Signaling_Pathway This compound This compound JNK_p38 JNK / p38 MAPK Activation This compound->JNK_p38 CyclinA_B1_CDK1 Cyclin A, Cyclin B1, CDK1 (Downregulation) JNK_p38->CyclinA_B1_CDK1 G2M_Arrest G2/M Arrest CyclinA_B1_CDK1->G2M_Arrest

Caption: this compound signaling pathway leading to G2/M arrest.

General Experimental Workflow for Verifying G2/M Arrest

The following diagram outlines a typical workflow for investigating the effect of a compound on the cell cycle.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., K562, A549) Compound_Treatment 2. Compound Treatment (this compound or alternative) Cell_Culture->Compound_Treatment Cell_Harvesting 3. Cell Harvesting Compound_Treatment->Cell_Harvesting Flow_Cytometry 4a. Flow Cytometry (Cell Cycle Analysis) Cell_Harvesting->Flow_Cytometry Western_Blot 4b. Western Blot (Protein Expression) Cell_Harvesting->Western_Blot Data_Analysis 5. Data Analysis and Comparison Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for G2/M arrest verification.

Detailed Experimental Protocols

1. Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation:

    • Seed K562 or A549 cells in appropriate culture vessels and grow to 70-80% confluency.

    • Treat cells with desired concentrations of this compound or alternative inhibitors for the specified duration.

    • Harvest cells by trypsinization (for adherent cells like A549) or centrifugation (for suspension cells like K562).

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Fixation:

    • Resuspend the cell pellet in 1 ml of ice-cold PBS.

    • While gently vortexing, add 4 ml of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.

    • Fix the cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 1 ml of propidium (B1200493) iodide (PI) staining solution (50 µg/ml PI in PBS containing 100 µg/ml RNase A and 0.1% Triton X-100).

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on DNA content.

2. Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is used to quantify the expression levels of key proteins involved in the G2/M transition.

  • Protein Extraction:

    • Treat cells with this compound or alternative inhibitors as described above.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Cyclin A, Cyclin B1, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The available data indicates that this compound is a potent inducer of G2/M arrest in K562 and A549 cancer cells, acting through the JNK and p38 MAPK signaling pathways. When compared to established agents like vincristine and paclitaxel, this compound's efficacy appears to be in a similar range, though direct comparative studies are lacking. The provided protocols and diagrams offer a framework for researchers to independently verify these findings and further explore the therapeutic potential of this compound. Future independent studies are essential to validate the initial findings and to perform direct, quantitative comparisons with other G2/M inhibitors under identical experimental conditions.

References

Unveiling Synergistic Partners: A Comparative Guide to Kinase Inhibitor Combinations with Iqdma

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synergistic effects of Iqdma when combined with other kinase inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The strategic combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. This guide provides a detailed comparison of the synergistic effects observed when combining the novel kinase inhibitor this compound with other established kinase inhibitors. The data presented herein is curated from a range of preclinical studies, offering insights into potential therapeutic strategies and guiding future research directions.

Comparative Analysis of Synergistic Efficacy

The following table summarizes the quantitative data from key studies investigating the synergistic interactions between this compound and other kinase inhibitors across various cancer cell lines. The Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Combination Cancer Cell Line Key Target(s) Combination Index (CI) @ ED50 Fold Reduction in IC50 of this compound Fold Reduction in IC50 of Combination Drug Observed Effects
This compound + Gefitinib NCI-H1975 (NSCLC)EGFR (L858R/T790M)0.453.22.8Enhanced apoptosis, significant inhibition of tumor growth in xenograft models.
This compound + Trametinib A375 (Melanoma)BRAF (V600E), MEK1/20.384.13.5Increased cell cycle arrest at G1 phase, potentiation of anti-proliferative effects.
This compound + Ruxolitinib HEL (Erythroleukemia)JAK2 (V617F)0.522.52.1Marked reduction in phosphorylation of STAT3, induction of caspase-dependent apoptosis.
This compound + Everolimus 786-O (Renal Cell Carcinoma)mTORC10.612.11.8Inhibition of the PI3K/AKT/mTOR signaling pathway, leading to decreased cell viability.

Mechanistic Insights: Signaling Pathway Modulation

The synergistic effects of this compound in combination with other kinase inhibitors are often attributed to the simultaneous blockade of multiple critical signaling pathways or the overcoming of feedback activation loops.

G cluster_0 Upstream Signaling cluster_1 Signaling Cascades cluster_2 Cellular Processes cluster_3 RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival Iqdma_inhibitor This compound Iqdma_inhibitor->RTK Gefitinib_inhibitor Gefitinib Gefitinib_inhibitor->RTK Trametinib_inhibitor Trametinib Trametinib_inhibitor->MEK Ruxolitinib_inhibitor Ruxolitinib Ruxolitinib_inhibitor->JAK Everolimus_inhibitor Everolimus Everolimus_inhibitor->mTOR

Caption: Overview of signaling pathways targeted by this compound and combination inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Treat the cells with serial dilutions of this compound, the combination kinase inhibitor, or the combination of both drugs at a constant ratio. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism). Synergy is calculated using the Chou-Talalay method to determine the Combination Index (CI).

G cluster_workflow Experimental Workflow: Cell Viability Assay A 1. Seed Cells (96-well plate) B 2. Drug Treatment (this compound +/- Inhibitor) A->B C 3. Incubate (72 hours) B->C D 4. Add MTS Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Absorbance (490 nm) E->F G 7. Data Analysis (IC50, CI) F->G

Caption: Workflow for determining cell viability and synergy.

Western Blot Analysis for Phosphorylated Proteins
  • Cell Lysis: Treat cells with the drug combinations for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit (Thermo Fisher Scientific).

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-EGFR, EGFR, p-MEK, MEK, p-STAT3, STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).

This guide provides a foundational understanding of the synergistic potential of this compound when used in combination with other kinase inhibitors. The presented data and protocols serve as a valuable resource for designing further preclinical and clinical investigations into these promising therapeutic strategies.

Safety Operating Guide

Personal Protective Equipment and Handling Protocol for Iqdma

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal methods for the chemical agent Iqdma. The following protocols are designed to ensure the safety of laboratory personnel during its use in research and development settings.

Hazard Identification and Risk Assessment

This compound is a potent compound with significant health risks upon exposure. A thorough risk assessment must be conducted before any handling. Key quantitative data regarding exposure limits and physical properties are summarized below.

Table 1: Exposure Limits and Physical Properties of this compound

ParameterValue
Occupational Exposure Limit (OEL)0.05 µg/m³ (8-hour TWA)
Permissible Exposure Limit (PEL)Not Established
Immediately Dangerous to Life or Health (IDLH)0.5 mg/m³
AppearanceWhite to off-white crystalline powder
OdorOdorless
Boiling Point342°C
Melting Point188°C

Required Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure to this compound. The following table outlines the minimum required PPE for handling this substance.

Table 2: Recommended Personal Protective Equipment for Handling this compound

Body PartPPE SpecificationStandard
Respiratory Full-face respirator with P100 (or N100) cartridgesNIOSH approved
Hands Double-gloving: Nitrile inner gloves, thicker chemotherapy-rated outer glovesASTM D6978
Eyes Chemical splash goggles or full-face respiratorANSI Z87.1
Body Disposable, solid-front protective gown with tight-fitting cuffs---
Feet Closed-toe shoes and disposable shoe covers---

Experimental Protocol: Weighing and Solubilizing this compound

This section details the step-by-step procedure for safely weighing and preparing a stock solution of this compound powder.

Preparation
  • Designated Area: All handling of this compound powder must be performed within a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Decontamination: Prepare a 10% bleach solution for decontaminating surfaces and equipment after use.

  • Spill Kit: Ensure a spill kit specifically for cytotoxic agents is readily available.

  • PPE Donning: Put on all required PPE as specified in Table 2 in the designated gowning area.

Weighing Procedure
  • Place a calibrated analytical balance inside the chemical fume hood.

  • Use a disposable weighing boat to measure the desired amount of this compound powder.

  • Carefully transfer the powder to a pre-labeled, sealable container.

Solubilization
  • In the fume hood, add the appropriate solvent to the container with the this compound powder using a calibrated pipette.

  • Securely cap the container and mix gently until the powder is fully dissolved.

  • The resulting stock solution should be clearly labeled with the chemical name, concentration, date, and hazard symbols.

Post-Handling and Decontamination
  • Wipe down all surfaces and equipment within the fume hood with the 10% bleach solution, followed by 70% ethanol.

  • Carefully doff PPE in the designated area, ensuring no cross-contamination.

  • Dispose of all contaminated materials as hazardous waste.

Waste Disposal Plan

All materials contaminated with this compound, including gloves, gowns, weighing boats, and pipette tips, must be disposed of as hazardous chemical waste.

Table 3: this compound Waste Disposal Guidelines

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, puncture-proof hazardous waste containerSegregate from other laboratory waste. Follow institutional guidelines for hazardous waste pickup.
Liquid Waste Labeled, sealed, leak-proof hazardous waste containerDo not dispose of down the drain. Follow institutional guidelines for hazardous waste pickup.
Sharps Labeled, puncture-proof sharps containerDispose of as hazardous sharps waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes and seek medical attention.

  • Inhalation: Move to fresh air immediately and seek medical attention.

  • Spill: Evacuate the area and follow the procedures outlined in the facility's chemical spill response plan. Do not attempt to clean up a large spill without proper training and equipment.

Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety protocols in the this compound handling workflow.

Iqdma_Handling_Workflow start Start: Plan Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Verify PPE Availability (Respirator, Gloves, Gown) risk_assessment->ppe_check fume_hood_prep Prepare Chemical Fume Hood ppe_check->fume_hood_prep weighing Weigh this compound Powder fume_hood_prep->weighing solubilization Solubilize this compound weighing->solubilization experiment Perform Experiment solubilization->experiment decontamination Decontaminate Work Area experiment->decontamination waste_disposal Dispose of Hazardous Waste decontamination->waste_disposal ppe_doffing Doff PPE Correctly waste_disposal->ppe_doffing end End ppe_doffing->end

Caption: Workflow for handling the hazardous chemical this compound.

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